molecular formula C12H12N2O B6434310 2-methyl-4-(2-methylphenoxy)pyrimidine CAS No. 2640943-96-8

2-methyl-4-(2-methylphenoxy)pyrimidine

Cat. No.: B6434310
CAS No.: 2640943-96-8
M. Wt: 200.24 g/mol
InChI Key: PJBSCOGYCLIVPY-UHFFFAOYSA-N
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Description

2-methyl-4-(2-methylphenoxy)pyrimidine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. The pyrimidine ring is a privileged scaffold in drug discovery, found in a wide array of marketed drugs and known for its versatile biological properties . Its synthetic accessibility and the ability to create structural diversity at various positions on the ring make it a highly attractive core for constructing novel molecules . The specific substitution pattern of this compound, featuring a methyl group and a 2-methylphenoxy group, is representative of structural modifications used to optimize biological activity and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2-methylphenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBSCOGYCLIVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Title: A Framework for Determining and Modeling the Solubility Profile of 2-methyl-4-(2-methylphenoxy)pyrimidine in Organic Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthetic route optimization and purification to final formulation and bioavailability. This technical guide presents a comprehensive framework for systematically determining the solubility profile of 2-methyl-4-(2-methylphenoxy)pyrimidine, a novel heterocyclic compound with therapeutic potential. We address the absence of public-domain solubility data for this specific molecule by providing a detailed, field-proven methodology for its experimental determination and subsequent thermodynamic modeling. This document is structured to guide researchers, process chemists, and formulation scientists through the essential stages of physicochemical characterization, experimental solubility measurement using the isothermal shake-flask method, analytical quantification via High-Performance Liquid Chromatography (HPLC), and data correlation using established thermodynamic models such as the modified Apelblat and van't Hoff equations. By explaining the causality behind each experimental choice and analytical step, this guide serves as a practical and scientifically rigorous protocol for generating the foundational solubility data required for informed decision-making in pharmaceutical development.

Introduction: The Imperative of Solubility Profiling

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4] The molecule 2-methyl-4-(2-methylphenoxy)pyrimidine represents a compound of significant interest, yet its successful transition from a laboratory-scale entity to a viable drug candidate is contingent upon a thorough understanding of its physical properties. Among these, solubility is paramount.

Accurate solubility data in various organic solvents is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for reaction media and, crucially, for crystallization and purification, which directly impacts yield and purity.[5]

  • Formulation Science: Designing effective drug delivery systems, as solubility dictates the feasibility of liquid formulations and influences the dissolution rate of solid dosage forms.[6][7]

  • Regulatory Compliance: Providing fundamental data required for regulatory submissions and ensuring process robustness and reproducibility.

This guide provides a self-validating, systematic approach to generate and analyze the solubility profile of 2-methyl-4-(2-methylphenoxy)pyrimidine, transforming it from a chemical structure into a developable asset.

Prerequisite: Physicochemical Characterization of the Solid State

Before any solubility measurements are undertaken, the solid-state properties of 2-methyl-4-(2-methylphenoxy)pyrimidine must be unequivocally defined. Solubility is a property of a specific solid form in equilibrium with its solution; therefore, characterizing the solid is a non-negotiable first step.

2.1 Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus)

These thermodynamic parameters are essential for understanding the ideal solubility of the compound and are required for several thermodynamic models.

  • Methodology: Differential Scanning Calorimetry (DSC) is the standard technique. A precisely weighed sample (typically 3-5 mg) is heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.

  • Causality: The peak onset temperature provides the melting point (T_m), and the integrated area of the peak yields the enthalpy of fusion (ΔH_fus).[8][9] This data is critical for calculating the ideal solubility using the Schroeder-van Laar equation, which serves as a theoretical benchmark against which real solubility can be compared.

2.2 Polymorphism and Solid Form Screening

Many organic molecules can exist in multiple crystalline forms (polymorphs), each with a unique solubility profile. It is critical to ensure all experiments are performed on a single, stable, and well-characterized form.

  • Methodology: Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystalline form. The resulting diffraction pattern serves as a "fingerprint" for the specific polymorph.

  • Causality: Failure to control the solid form can lead to irreproducible and erroneous solubility data, as an unstable polymorph might convert to a more stable, less soluble form during the experiment.

Experimental Solubility Determination: The Isothermal Shake-Flask Method

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the system at equilibrium.[5]

3.1 Selection of Solvents

The choice of solvents should span a range of polarities and functionalities relevant to pharmaceutical processing. A recommended starting set includes:

  • Alcohols: Methanol, Ethanol, 1-Propanol, 2-Propanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Amides: N,N-Dimethylformamide (DMF)

  • Halogenated: Chloroform

This selection provides a broad understanding of solute-solvent interactions, from hydrogen bonding to dipolar and non-polar forces.

3.2 Step-by-Step Experimental Protocol

  • Preparation: Add an excess amount of solid 2-methyl-4-(2-methylphenoxy)pyrimidine to a series of sealed vials, each containing a known volume or mass of a single organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to withdraw a clear aliquot of the supernatant. This step is critical to prevent undissolved solid particles from inflating the measured concentration.

  • Dilution & Analysis: Immediately dilute the aliquot gravimetrically with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method to determine the concentration of the dissolved solute.[10][11]

  • Temperature Variation: Repeat steps 1-5 for a range of temperatures (e.g., 293.15 K to 323.15 K in 5 K increments) to determine the temperature dependence of solubility.

3.3 Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the preferred method for accurately quantifying the solute concentration in the saturated solvent samples.[12][13]

  • Column: A reversed-phase C18 or C8 column is typically suitable for pyrimidine derivatives.[12][13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is common. A gradient or isocratic elution can be developed.

  • Detection: The UV detection wavelength (λ_max) should be determined by scanning a dilute solution of the compound; for pyrimidine derivatives, this is often in the 260-280 nm range.[1]

  • Validation: The method must be validated for linearity, accuracy, and precision according to standard guidelines to ensure trustworthy results.

3.4 Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep Add Excess Solute to Solvent Vials equil Equilibrate in Shaker Bath (Constant T, 24-72h) prep->equil filter Withdraw Supernatant via Syringe Filter (0.22 µm) equil->filter dilute Gravimetric Dilution with Mobile Phase filter->dilute calc Calculate Mole Fraction Solubility (x) hplc Quantify Concentration via Validated HPLC-UV dilute->hplc hplc->calc model Correlate with Thermodynamic Models calc->model

Caption: Workflow for experimental solubility determination.

Data Correlation and Thermodynamic Modeling

Raw experimental data should be correlated using thermodynamic models to provide a quantitative description of the solubility behavior and to enable interpolation of solubility at intermediate temperatures.

4.1 Data Presentation

The experimentally determined solubility should be expressed as the mole fraction (x) of the solute and tabulated against the absolute temperature (T) for each solvent.

Table 1: Template for Experimental Mole Fraction Solubility (x) Data

Temperature (K)Methanol (x₁)Ethanol (x₁)Acetone (x₁)...Toluene (x₁)
293.15DataDataData...Data
298.15DataDataData...Data
303.15DataDataData...Data
308.15DataDataData...Data
313.15DataDataData...Data
318.15DataDataData...Data
323.15DataDataData...Data

4.2 Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate the temperature dependence of solubility.[14][15][16][17][18] Its form is:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the equation to the experimental data. Parameter A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.[9]

4.3 van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation allows for the estimation of the apparent thermodynamic properties of the dissolution process, assuming an ideal solution.[16][19] A plot of ln(x) versus 1/T (the "van't Hoff plot") is often used for this purpose.[20][21][22][23]

ln(x) = -ΔH°_sol / (R * T) + ΔS°_sol / R

From the slope and intercept of the linear regression, one can calculate:

  • Apparent Enthalpy of Dissolution (ΔH°_sol): Indicates whether the process is endothermic (positive ΔH, solubility increases with temperature) or exothermic (negative ΔH).

  • Apparent Entropy of Dissolution (ΔS°_sol): Relates to the change in disorder of the system upon dissolution.

The Gibbs Free Energy of Dissolution (ΔG°_sol) can then be calculated at each temperature:

ΔG°_sol = ΔH°_sol - T * ΔS°_sol

A negative ΔG°_sol indicates a spontaneous dissolution process.

4.4 Data Modeling Workflow

G cluster_models Thermodynamic Modeling cluster_outputs Calculated Parameters data Experimental Data (x vs. T for each solvent) apelblat Fit to Modified Apelblat Eq. ln(x) = A + B/T + C ln(T) data->apelblat vanthoff Fit to van't Hoff Eq. ln(x) = (-ΔH/R)(1/T) + (ΔS/R) data->vanthoff params Apelblat Parameters (A, B, C) apelblat->params thermo Thermodynamic Properties (ΔH°, ΔS°, ΔG°) vanthoff->thermo

Caption: Workflow for thermodynamic modeling of solubility data.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound protocol for determining the complete solubility profile of 2-methyl-4-(2-methylphenoxy)pyrimidine in a range of pharmaceutically relevant organic solvents. By adhering to this framework—from initial solid-state characterization through rigorous experimental measurement and thermodynamic modeling—researchers can generate the high-quality, reliable data essential for accelerating drug development. The resulting solubility profile will directly inform solvent selection for crystallization, guide the design of purification processes, and provide the foundational data needed by formulation scientists to create safe and effective medicines. For more complex systems, such as mixed solvents, advanced models like the Non-random two-liquid (NRTL) model could be employed to predict solubility based on the pure component data generated here.[24][25][26]

References

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research - ACS Publications.
  • Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the Nonrandom Two-Liquid Segment Activity Coefficient (NRTL−SAC) Model. Industrial & Engineering Chemistry Research - ACS Publications.
  • Solubility prediction via a thermodynamic cycle. ResearchGate.
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate.
  • solubility experimental methods.pptx.
  • Parameters of NRTL model regressed based on experimental solubility data.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
  • DETERMINATION OF SOLUBILITY CLASS.
  • Binary VLE calculations part 7: using the NRTL activity model for non-ideal systems.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • solubility data in a van't Hoff plot. ResearchGate.
  • methods for monitoring the progress of pyrimidine reactions. Benchchem.
  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC.
  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. ProQuest.
  • The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. ResearchGate.
  • Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures.
  • Measurement and correlation of solubility and thermodynamic properties of N-acetyl-L-glutamine in some pure solvents and binary. Taylor & Francis.
  • Crystal Classroom Pt1 Ep5 - Van't Hoff Plots. YouTube.
  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. PMC.
  • Van 't Hoff equation. Wikipedia.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • 2-Amino-4-(4-methylphenyl)pyrimidine Properties. EPA.
  • 2-Methylpyrimidine | CAS#:5053-43-0. Chemsrc.
  • Chromatography of Pyrimidine Reduction Products. Analytical Chemistry.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

Sources

Thermodynamic Stability of Phenoxy-Substituted Pyrimidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: Stability as a Cornerstone of Efficacy

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1][2] Its prevalence is a testament to its versatile chemical nature and its role in fundamental biological structures like nucleobases.[1][3] When functionalized with a phenoxy group, these molecules gain access to a vast chemical space, enabling fine-tuning of their pharmacological profiles.[4][5] However, a molecule's therapeutic potential is intrinsically linked to its stability. An unstable compound can degrade prematurely, leading to loss of efficacy, unpredictable dosing, and the formation of potentially toxic byproducts.[6][7] Therefore, a thorough understanding and rigorous evaluation of thermodynamic stability are not merely procedural hurdles but critical components of a successful drug development program.

This guide provides an in-depth exploration of the principles and methodologies for assessing the thermodynamic stability of phenoxy-substituted pyrimidines. We will move beyond rote protocols to dissect the causality behind experimental choices and computational strategies, equipping researchers with the knowledge to design robust stability studies and interpret their findings with confidence.

Section 1: The Structural Determinants of Stability

The thermodynamic stability of a phenoxy-substituted pyrimidine is not a monolithic property. It is a complex interplay of intramolecular forces and electronic effects dictated by the specific arrangement of atoms and functional groups.

The pyrimidine ring itself is classified as π-deficient due to the presence of two electronegative nitrogen atoms, which decreases its π-electron density compared to benzene.[3] This inherent electronic nature makes it susceptible to nucleophilic substitution but more resistant to electrophilic attack.[3] The stability of the molecule is profoundly influenced by substituents on both the pyrimidine and the phenoxy rings.

  • Electronic Effects : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic systems. For instance, an EWG on the pyrimidine ring can further decrease electron density, potentially impacting the C-O ether linkage's strength. Conversely, EDGs on the phenoxy ring can influence the lone pair availability on the ether oxygen, subtly altering the bond's character and rotational energy barrier. Computational studies have shown that substituent properties significantly impact energy barriers for various transformations in pyrimidine systems.[8][9]

  • Steric Hindrance : Bulky substituents, particularly at positions ortho to the ether linkage (e.g., C6 on the pyrimidine or C2' on the phenoxy ring), can introduce steric strain. This strain can force the phenoxy ring out of planarity with the pyrimidine ring, disrupting optimal orbital overlap and potentially weakening the C-O bond, thereby lowering the overall thermodynamic stability.

Visualizing the Core Structure

To contextualize our discussion, the general structure of a phenoxy-substituted pyrimidine is presented below. The positions for substitution (Rⁿ) are key to modulating the molecule's properties.

Caption: General scaffold of a phenoxy-substituted pyrimidine.

Section 2: Experimental Assessment of Thermodynamic Stability

Direct measurement remains the gold standard for quantifying thermodynamic stability. The two most powerful and accessible techniques in this domain are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11] They provide complementary information, painting a comprehensive picture of a compound's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is an indispensable tool for detecting thermal events like melting, crystallization, and decomposition.[13]

Causality Behind the Method : By precisely measuring the energy absorbed (endothermic) or released (exothermic) during a phase transition, we can quantify key stability parameters.[13] The melting point (Tₘ) is a primary indicator of the stability of the crystal lattice. A higher Tₘ generally suggests stronger intermolecular forces and a more stable solid state. The onset of an exothermic decomposition peak provides a critical limit for thermal stability.

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, zinc).

    • Expertise: This step is non-negotiable. It ensures the accuracy and comparability of data across different experiments and instruments.

  • Sample Preparation : Accurately weigh 2-5 mg of the phenoxy-substituted pyrimidine derivative into a clean aluminum DSC pan.

    • Expertise: Using a small sample mass is inherently safer when screening unknown or potentially energetic compounds.[13]

  • Encapsulation : Crimp the pan with a lid. For decomposition studies, a pinhole lid is often used to allow evolved gases to escape, preventing pressure buildup.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program :

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected decomposition.[11]

    • Expertise: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures higher, while slower rates may reduce sensitivity.

    • Maintain a constant inert atmosphere (e.g., nitrogen gas at 30-50 mL/min) to prevent oxidative degradation.[11]

  • Data Analysis : Analyze the resulting thermogram to determine:

    • Melting Point (Tₘ) : The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus) : The integrated area of the melting peak.

    • Onset of Decomposition (Tₒₙₛₑₜ) : The temperature at which the exothermic decomposition begins.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6][10][14] It is exceptionally useful for determining decomposition temperatures and quantifying mass loss associated with specific degradation events.[7]

Causality Behind the Method : A loss of mass at a specific temperature is a direct and unambiguous indication of decomposition or the loss of volatiles (like solvents or water).[14] TGA provides the upper temperature limit of a compound's stability before it begins to break down into smaller, volatile fragments.[6]

  • Instrument Calibration : Calibrate the TGA's temperature and mass balance using appropriate standards.

  • Sample Preparation : Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup : Place the pan onto the TGA's microbalance within the furnace.

  • Thermal Program :

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-900 °C) at a controlled heating rate (e.g., 10 °C/min).[11]

    • Trustworthiness: As with DSC, a consistent heating rate is crucial for reproducible results.

    • Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.[14]

  • Data Analysis : Analyze the TGA curve (mass vs. temperature) to identify:

    • Onset Decomposition Temperature : The temperature at which significant mass loss begins.

    • Degradation Profile : The number of decomposition steps and the mass loss associated with each, which can provide clues about the degradation pathway.

    • Residual Mass : The amount of non-volatile residue remaining at the end of the experiment.

Visualizing the Experimental Workflow

The synergy between DSC and TGA provides a robust framework for stability assessment.

Caption: Integrated workflow for thermal stability analysis.

Section 3: Computational Prediction of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) has emerged as a reliable method for calculating the thermodynamic properties of organic molecules, allowing for the in-silico screening of candidate compounds before synthesis.[1][15][16]

Causality Behind the Method : DFT calculations solve the electronic structure of a molecule to determine its minimum energy conformation and associated thermodynamic properties, such as Gibbs free energy (G).[17] By comparing the calculated Gibbs free energies of different isomers or derivatives, we can predict their relative thermodynamic stabilities. A lower Gibbs free energy corresponds to a more stable compound.[17]

Computational Workflow: DFT for Stability Prediction
  • Structure Building : Construct the 3D model of the phenoxy-substituted pyrimidine derivative using molecular modeling software.

  • Geometry Optimization :

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Methodology: A common and well-validated approach is to use a hybrid functional like B3LYP with a Pople-style basis set such as 6-31G(d,p).[1][18]

    • Expertise: The choice of functional and basis set is critical. B3LYP provides a good balance of accuracy and computational cost for organic molecules.[1] The (d,p) polarization functions are essential for accurately describing the geometry and electronics of heteroaromatic systems.

  • Frequency Calculation :

    • Perform a frequency calculation on the optimized geometry.

    • Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Thermodynamic Property Calculation :

    • The output of the frequency calculation provides key thermodynamic data at a standard state (usually 298.15 K and 1 atm), including:

      • Enthalpy (H)

      • Entropy (S)

      • Gibbs Free Energy (G = H - TS)

  • Data Analysis : Compare the absolute or relative Gibbs free energies (ΔG) of a series of compounds. The derivative with the most negative G is predicted to be the most thermodynamically stable.

Visualizing the Computational Workflow

The systematic process of a DFT-based stability assessment is outlined below.

G start Define Molecular Structure (Phenoxy-Pyrimidine Derivative) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify No Imaginary Frequencies (Confirm True Minimum) freq->check calc Calculate Thermodynamic Properties (Gibbs Free Energy, Enthalpy) check->calc  Yes error Error: Not a Minimum (Re-optimize Structure) check->error  No analyze Predict Relative Stability (Compare ΔG values) calc->analyze error->opt

Caption: A standard workflow for DFT-based stability prediction.

Section 4: Data Synthesis and Interpretation

The ultimate goal is to integrate experimental and computational data to build a holistic stability profile. The table below illustrates how such data could be summarized for a hypothetical series of 4-phenoxy-pyrimidine derivatives, allowing for direct comparison.

Compound IDSubstituent (R)Tₘ (°C) [DSC]Tₒₙₛₑₜ (°C) [TGA]Relative ΔG (kcal/mol) [DFT]Stability Rank
PYR-01 H1122850.00 (Reference)3
PYR-02 4'-Cl135310-1.51
PYR-03 4'-OCH₃128295-0.82
PYR-04 2'-CH₃105270+2.14

Interpretation :

  • PYR-02 (4'-Cl) : The electron-withdrawing chloro group appears to enhance stability, reflected in the highest melting point, highest decomposition onset, and the most favorable calculated Gibbs free energy.

  • PYR-03 (4'-OCH₃) : The electron-donating methoxy group also confers stability relative to the parent compound, though less than the chloro-substituted analog.

  • PYR-04 (2'-CH₃) : The ortho-methyl group likely introduces steric hindrance, destabilizing the molecule. This is consistent with its lower melting point, lower decomposition temperature, and unfavorable calculated ΔG.

This integrated approach, combining direct experimental measurement with theoretical prediction, provides a robust and self-validating system for ranking the thermodynamic stability of drug candidates, guiding lead optimization, and ensuring the selection of robust molecules for further development.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Has-Yun, K., et al. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • DSC Testing & Differential Scanning Calorimetry for Thermal Stability. DEKRA.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Gabr, R. M., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry.
  • Harsy, D. M., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
  • Pyrimidine. Wikipedia.
  • Iskauskas, A., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Sharma, K., & Sharma, V. (2023). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Chemistry & Biodiversity.
  • Wang, Y., et al. (2023).
  • Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine.
  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022, May 31). New Journal of Chemistry.
  • Sahu, P. K. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Cysewska, R., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega.
  • Tomaszewski, P., et al. (2021).
  • Theoretical studies on the electronic structure of pyrimidines. (2025). BenchChem.
  • Kaur, M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Tang, Y., et al. (2020). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega.
  • Hussein, A. H. M., et al. (2022). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.

Sources

Literature review on 2-methyl-4-(2-methylphenoxy)pyrimidine as an agrochemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-methyl-4-(2-methylphenoxy)pyrimidine as an Agrochemical Intermediate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-methyl-4-(2-methylphenoxy)pyrimidine, a key intermediate in the synthesis of advanced agrochemicals. The document elucidates the compound's physicochemical properties, detailed analytical characterization methods, and its primary synthetic pathway via nucleophilic aromatic substitution. Emphasis is placed on the causality behind experimental choices, reaction mechanisms, and process considerations relevant to researchers and drug development professionals. The guide further explores its application as a foundational scaffold for constructing complex active ingredients and includes protocols for synthesis and characterization, adhering to the principles of scientific integrity and expertise.

Introduction: The Strategic Importance of Pyrimidine Intermediates

The Pyrimidine Scaffold: A Privileged Structure in Agrochemicals

The pyrimidine ring system is a cornerstone of modern medicinal and agricultural chemistry. As a fundamental component of nucleobases like thymine, cytos, and uracil, it is integral to the building blocks of life.[1] This inherent bio-relevance makes pyrimidine derivatives a "privileged scaffold" for designing molecules that can interact with biological systems. In the agrochemical sector, this translates to a wide array of commercial products, including fungicides, herbicides, and insecticides, that leverage the pyrimidine core for their mode of action.[2] The electron-deficient nature of the pyrimidine ring, caused by its two nitrogen atoms, makes it a versatile platform for chemical modification, allowing for the precise tuning of a molecule's biological activity and physical properties.[3]

Agrochemical Intermediates: The Backbone of Efficient Synthesis

Modern agrochemical manufacturing relies on multi-step synthetic processes where intermediates are crucial.[4] These compounds act as stable, pre-built molecular blocks that bridge the gap between basic raw materials and the final active pharmaceutical ingredient (API) or agrochemical active ingredient.[5][6] The use of intermediates offers several strategic advantages in large-scale production:

  • Complexity Management: They allow for the construction of complex molecules in controlled, sequential stages.[4]

  • Yield and Purity Optimization: Each step can be optimized and purified independently, leading to higher overall yields and a cleaner final product.[4][5]

  • Supply Chain Flexibility: Manufacturers can source advanced intermediates rather than starting from basic feedstocks, streamlining production and reducing dependency on vertically integrated processes.[4]

Overview of 2-methyl-4-(2-methylphenoxy)pyrimidine

2-methyl-4-(2-methylphenoxy)pyrimidine is a specialty organic compound that serves as a high-value intermediate. Its structure combines the versatile pyrimidine core with a substituted phenoxy moiety. This specific arrangement provides a stable and advanced scaffold, ready for subsequent chemical transformations to build a final, biologically active agrochemical product. Understanding its synthesis, reactivity, and characterization is essential for its effective use in research and development.

Physicochemical Properties and Analytical Characterization

A precise understanding of the intermediate's properties is foundational for its application in further synthetic steps.

Key Physicochemical Data
PropertyValue
IUPAC Name 2-methyl-4-(2-methylphenoxy)pyrimidine
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Typically an off-white to pale yellow solid
Core Structure Pyrimidine Ether
Analytical Characterization Protocols

Confirming the identity, purity, and integrity of the intermediate is a critical quality control step. Advanced analytical techniques are employed for this purpose.[7]

HPLC is the primary method for assessing the purity of the intermediate and monitoring reaction progress.[8]

Protocol: Purity Analysis by Reverse-Phase HPLC

  • System Preparation: Utilize an HPLC system equipped with a UV detector (e.g., Agilent, Shimadzu).[8]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is standard.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient would run from 30% B to 95% B over 15 minutes, followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of acetonitrile.

  • Analysis: Inject 5-10 µL of the sample. The purity is determined by the area percentage of the main peak relative to all other peaks.

For unambiguous identification, especially in complex reaction mixtures, HPLC-MS/MS provides molecular weight confirmation and structural information.[9][10]

Protocol: Identity Confirmation by HPLC-MS/MS

  • HPLC Conditions: Use the same HPLC method as described in 2.2.1, with a splitter directing a portion of the eluate (e.g., 50 µL/min) into the mass spectrometer.[10]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is used.[8][9]

  • Ionization Mode: Positive ESI mode is typically effective for pyrimidine compounds.

  • Data Acquisition: Scan for the protonated molecule [M+H]⁺. For 2-methyl-4-(2-methylphenoxy)pyrimidine, this would be a peak at approximately m/z 201.2.

  • Causality: The combination of retention time from HPLC and the specific mass-to-charge ratio from MS provides a highly confident identification of the compound.[9][11]

Synthesis and Reaction Mechanism

The most efficient and common industrial route to synthesizing 2-methyl-4-(2-methylphenoxy)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the reaction of a halogenated pyrimidine, typically 2-methyl-4-chloropyrimidine, with a nucleophile, in this case, the phenoxide of 2-methylphenol (o-cresol). The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which activates the C4 and C6 positions towards nucleophilic attack, making even chloro-substituents highly reactive leaving groups.[12]

Workflow for Synthesis

G cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Intermediate A 2-methyl-4-chloropyrimidine E Nucleophilic Substitution (SNAr) Heat (e.g., 80-120°C) A->E B 2-methylphenol (o-cresol) B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Work-up & Purification (Filtration, Extraction, Chromatography) E->F G 2-methyl-4-(2-methylphenoxy)pyrimidine F->G

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis adapted from standard procedures for forming pyrimidine ethers from chloropyrimidines and phenols.[13]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous acetonitrile (10 volumes relative to the chloropyrimidine).

  • Base and Nucleophile Addition: Add 2-methylphenol (1.1 equivalents) followed by powdered potassium carbonate (K₂CO₃) (2.0 equivalents).

    • Causality: A base is required to deprotonate the phenol, forming the more potent potassium 2-methylphenoxide nucleophile in situ. Anhydrous conditions are preferred to prevent hydrolysis of the starting material.

  • Substrate Addition: Add 2-methyl-4-chloropyrimidine (1.0 equivalent) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-12 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. Reaction progress should be monitored by TLC or HPLC.[13]

  • Work-up:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃).[13]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography on silica gel to yield the final, pure intermediate.

Reaction Mechanism Visualization

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.

Caption: The SNAr mechanism for the synthesis of the target pyrimidine ether.

Application in Downstream Agrochemical Synthesis

2-methyl-4-(2-methylphenoxy)pyrimidine is not the final active product but a versatile platform for building more complex molecules. Its value lies in its pre-functionalized, stable structure.

Role as a Core Building Block

The intermediate provides a robust scaffold where further functionalization can occur. The most common sites for subsequent reactions are:

  • The C5 position of the pyrimidine ring: This position is often activated for electrophilic substitution (e.g., halogenation) or metal-catalyzed cross-coupling reactions.

  • The phenoxy ring: The aromatic ring can undergo further substitutions if required for tuning the final molecule's properties.

Generalized Downstream Synthesis Workflow

The following diagram illustrates a hypothetical pathway from the intermediate to a more complex, final agrochemical active ingredient. This demonstrates its utility as a building block in a modular synthesis approach.

G A Intermediate 2-methyl-4-(2-methylphenoxy)pyrimidine B Step 1: C5-Halogenation (e.g., with NBS/Br₂) A->B Electrophilic Substitution C Functionalized Intermediate (e.g., 5-bromo derivative) B->C D Step 2: Cross-Coupling (e.g., Suzuki, Sonogashira) C->D Pd-Catalyzed Reaction E Final Active Ingredient (Complex Structure) D->E

Caption: Hypothetical workflow for converting the intermediate into a final product.

Safety and Handling

Proper handling of all chemical intermediates is paramount for laboratory and industrial safety.

Safety AspectGuideline
Hazard Identification Irritant to eyes, skin, and respiratory system. Harmful if swallowed.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Storage Store in a cool, dry place in a tightly sealed container away from strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

2-methyl-4-(2-methylphenoxy)pyrimidine stands as a testament to the strategic importance of advanced intermediates in the agrochemical industry. Its synthesis via a robust and well-understood SNAr mechanism allows for efficient and scalable production. As a stable and versatile scaffold, it enables the modular construction of complex and novel active ingredients. Future research will likely focus on developing greener synthesis routes, potentially using catalytic methods to avoid stoichiometric base usage, and exploring its use in the creation of next-generation agrochemicals with improved efficacy and environmental profiles.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.
  • Chemical Bull. (2026, January 21). Agrochemical Raw Materials & Intermediates For Manufacturers.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Anwar, M. M., et al. (2015, December 17). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. International Journal of Pharmacy and Technology.
  • Al-Omar, M. A. (n.d.).
  • Delipharm. (2026, February 12). Understanding Agrochemical Intermediates: The Key to Pharmaceutical Development.
  • Verma, A., et al. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • van Kuilenburg, A. B., et al. (2004, November 15). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.
  • Arborpharmchem. (2024, August 10). Chemical Intermediates 6 Secret Techniques for Efficient Synthesis.
  • van Kuilenburg, A. B., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Clinical Chemistry, 50(11), 2038-2045.
  • Reachem. (2024, March 15). Innovations in Agrochemical and Pharma Intermediates.
  • van Kuilenburg, A. B., et al. (2004, November 1). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry.
  • Ernst, H., et al. (2002). US Patent 6,365,740B1: Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Evonik. (n.d.). Agro Synthesis.
  • Fang, W., et al. (n.d.). US Patent 10,695,347B2: Pyrimidine derivative and use thereof.
  • Hunan Huateng Pharmaceutical Co Ltd. (2015). CN104592198A: Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Ren, H., et al. (n.d.). Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A. ACS Chemical Biology.
  • Growing Science. (2021, August 16).
  • Abdel-Megeed, M. F., et al. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • BASF. (n.d.). CN1319592A: Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2.
  • Siddesh, M. B., et al. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES.
  • Stack Exchange. (2020, June 2). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange.
  • Shandong Docris Chemical Co Ltd. (2019). CN110467538A: A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • Kumar, R., et al. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.
  • ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Aryal, S. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.
  • Xia, M., et al. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Prasse, C., et al. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine, a key building block in the development of various pharmaceutical and agrochemical compounds. The presented two-step synthetic route is designed for efficiency, scalability, and high purity of the final product. These protocols are intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this important pyrimidine derivative.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and diverse applications.[1][2] The structural scaffold of pyrimidine is present in numerous natural products and synthetic compounds with therapeutic properties, including anticancer, antiviral, and anti-inflammatory agents.[3][4] Specifically, 2-methyl-4-(2-methylphenoxy)pyrimidine serves as a crucial intermediate for the synthesis of more complex molecules, where the substituted phenoxy group can be further functionalized or plays a key role in the molecule's interaction with biological targets. The demand for efficient and scalable synthetic routes to such intermediates is therefore of paramount importance in both academic and industrial research settings.[5]

This guide details a robust and scalable two-step synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine. The strategy involves the initial chlorination of a readily available pyrimidine precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction. This approach was selected for its high-yielding steps, straightforward purification procedures, and amenability to large-scale production.

Overall Synthetic Strategy

The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine is achieved through a two-step process, commencing with the conversion of 2-methyl-4-hydroxypyrimidine to the key intermediate, 2-methyl-4-chloropyrimidine. This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by 2-methylphenoxide.

Synthetic Workflow Start 2-Methyl-4-hydroxypyrimidine Intermediate 2-Methyl-4-chloropyrimidine Start->Intermediate Step 1: Chlorination Product 2-Methyl-4-(2-methylphenoxy)pyrimidine Intermediate->Product Step 2: SNAr Reaction Reagent1 Phosphorus Oxychloride (POCl3) Organic Base Reagent1->Intermediate Reagent2 2-Methylphenol Base (e.g., K2CO3) Reagent2->Product

Caption: Overall two-step synthetic workflow for 2-methyl-4-(2-methylphenoxy)pyrimidine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-chloropyrimidine

This protocol details the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride.

Materials:

  • 2-Methyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • An organic base (e.g., N,N-dimethylaniline or triethylamine)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2-methyl-4-hydroxypyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.[6]

  • Slowly add the organic base (0.3-0.7 eq) to the mixture while stirring.[6]

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-4-chloropyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of 2-Methyl-4-(2-methylphenoxy)pyrimidine

This protocol describes the nucleophilic aromatic substitution reaction between 2-methyl-4-chloropyrimidine and 2-methylphenol. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a principle well-established for chloropyrimidines.[7][8]

Materials:

  • 2-Methyl-4-chloropyrimidine (from Step 1)

  • 2-Methylphenol (o-cresol)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (1.1 eq) and potassium carbonate (1.5 eq) in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-methyl-4-chloropyrimidine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-4-(2-methylphenoxy)pyrimidine.

Mechanism of the Key SNAr Reaction

The key step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism, which is characteristic of electron-deficient aromatic systems.[9][10]

SNAr Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 2-Methyl-4-chloropyrimidine + 2-Methylphenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product 2-Methyl-4-(2-methylphenoxy)pyrimidine + Cl- Intermediate->Product Elimination of Cl-

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Data and Results

The following table summarizes the expected results for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine.

StepProductExpected YieldPurity (by HPLC)Appearance
12-Methyl-4-chloropyrimidine70-85%>95%Colorless to light yellow oil or low melting solid
22-Methyl-4-(2-methylphenoxy)pyrimidine80-95%>98%White to off-white solid

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Step 1: Low yield of 2-methyl-4-chloropyrimidine Incomplete reaction- Ensure anhydrous conditions.- Increase reaction time or temperature.- Use a more effective organic base.
Decomposition during work-up- Keep the quenching step cold (use plenty of ice).- Avoid prolonged exposure to acidic or basic conditions.
Step 2: Incomplete reaction Insufficiently strong base- Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective.
Low reaction temperature- Increase the reaction temperature, but monitor for potential side reactions.
Product is difficult to purify Presence of starting materials- Optimize the stoichiometry of the reagents.- Ensure the reaction goes to completion by monitoring with TLC.
Formation of by-products- Adjust reaction temperature and time.- Optimize the purification method (e.g., different solvent system for chromatography).

References

  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • ChemBK. (2024, April 10). 2-chloro-4-methylpyrimidine. Retrieved from [Link]

  • Bentham Science Publisher. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Springer. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • Taylor & Francis. (2018, February 8). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Retrieved from [Link]

  • MDPI. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • PMC. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • Google Patents. (2014). RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h).
  • Brieflands. (2016, July 30). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved from [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Google Patents. (2001). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Organic Syntheses. 2-mercaptopyrimidine. Retrieved from [Link]

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • PMC. (2025, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]

  • Siddesh, M. B., Padmashali, B., & Th. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2020, November 26). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2024, June 7). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemical Papers. One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution protocols for 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine , a structural motif common in agrochemicals (e.g., strobilurin analogs) and kinase inhibitors.

The guide prioritizes Nucleophilic Aromatic Substitution (SNAr) , offering two distinct protocols: a robust thermal method for scale-up and a microwave-assisted method for rapid screening.

Introduction & Retrosynthetic Analysis

The target molecule, 2-methyl-4-(2-methylphenoxy)pyrimidine , is constructed via the formation of a C(sp2)–O bond between an electron-deficient pyrimidine ring and a sterically hindered phenol.

Retrosynthetic Logic
  • Disconnection: The ether linkage (C–O) at the pyrimidine C4 position.

  • Electrophile: 4-Chloro-2-methylpyrimidine .[1] The C4 position is activated for nucleophilic attack due to the para-like relationship with N1 and ortho-like relationship with N3, which stabilize the anionic intermediate (Meisenheimer complex). The C2-methyl group is electron-donating but does not sufficiently deactivate the ring to prevent substitution at C4.

  • Nucleophile: 2-Methylphenol (o-Cresol) . The ortho-methyl group introduces steric bulk, potentially retarding the rate of attack compared to unsubstituted phenol. This necessitates optimized base/solvent conditions to ensure complete conversion.

Reaction Scheme

ReactionScheme SM1 4-Chloro-2-methylpyrimidine (Electrophile) Base Base (e.g., K2CO3) Solvent (DMF/DMSO) SM1->Base SM2 2-Methylphenol (Nucleophile) SM2->Base Product 2-Methyl-4-(2-methylphenoxy)pyrimidine (Target) Base->Product  SNAr (Heat)  

Caption: General reaction scheme for the SNAr coupling of 4-chloro-2-methylpyrimidine and o-cresol.

Critical Reaction Parameters

Success in this transformation depends on balancing electronic activation against steric hindrance.

ParameterRecommendationScientific Rationale
Solvent DMF or DMSO High dielectric constants promote the dissociation of the base-phenoxide ion pair, increasing nucleophilicity. NMP is a valid alternative for higher temperatures (>120°C).
Base K2CO3 (Standard)Sufficient pKa (~10 for phenol deprotonation) and cost-effective. Cs2CO3 is superior for hindered phenols due to the "Cesium Effect" (higher solubility/looser ion pairing).
Stoichiometry 1.0 : 1.1 : 2.0Slight excess of phenol (1.1 equiv) ensures consumption of the chloride. Excess base (2.0 equiv) acts as an HCl scavenger.
Temperature 80°C – 100°C The ortho-methyl group on the phenol creates steric clash during the approach to the C4 center. Thermal energy is required to overcome this activation barrier.

Experimental Protocols

Protocol A: Standard Thermal Method (Robust / Scale-Up)

Best for: Gram-scale synthesis, high reliability, and cost efficiency.

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv, 10 mmol, ~1.28 g)

  • 2-Methylphenol (1.1 equiv, 11 mmol, ~1.19 g)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv, 20 mmol, ~2.76 g)

  • DMF (Dimethylformamide), anhydrous (20 mL, 0.5 M concentration)

Procedure:

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyrimidine and 2-methylphenol .

  • Solvation: Add DMF (20 mL) and stir until solids are mostly dissolved.

  • Deprotonation: Add K2CO3 in a single portion. (Note: The reaction may turn slightly yellow/orange due to phenoxide formation).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1) or LCMS. The starting chloride (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) with stirring. The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL) . Wash combined organics with water (2x) and brine (1x). Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Method (Rapid Screening)

Best for: Library generation, kinetic studies, or when the thermal method is sluggish.

Reagents:

  • 4-Chloro-2-methylpyrimidine (0.5 mmol)

  • 2-Methylphenol (0.6 mmol)

  • Cesium Carbonate (Cs2CO3) (1.0 mmol)

  • Acetonitrile (MeCN) or 1,4-Dioxane (2 mL)

Procedure:

  • Loading: In a 5 mL microwave process vial, combine the chloride, phenol, and Cs2CO3 .

  • Solvent: Add MeCN (2 mL) and a stir bar. Cap the vial.

  • Irradiation: Heat in a microwave reactor at 120°C for 20 minutes .

  • Workup: Dilute with EtOAc, filter through a pad of silica or Celite to remove salts, and concentrate.

Mechanistic Pathway & Workflow

The reaction proceeds via an Addition-Elimination mechanism. The diagram below illustrates the pathway and the logic behind the workup.

MechanismWorkflow cluster_mech S_NAr Mechanism cluster_work Experimental Workflow Step1 Nucleophilic Attack (Phenoxide attacks C4) Intermediate Meisenheimer Complex (Stabilized by N1/N3) Step1->Intermediate Step2 Elimination of Cl- (Aromaticity Restored) Intermediate->Step2 Mix Mix Reagents + Base (DMF, 90°C) Quench Quench: Ice Water Mix->Quench Decision Precipitate? Quench->Decision Filter Filtration (Solid) Decision->Filter Yes Extract Extraction (Oil) (EtOAc/Brine) Decision->Extract No

Caption: Mechanistic pathway (top) and experimental decision tree for workup (bottom).

Analytical Characterization (Expected Data)

Use these parameters to validate the identity of the synthesized compound.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)δ ~2.20 ppm (s, 3H)Methyl group on the phenoxy ring (Ar-CH3).
δ ~2.55 ppm (s, 3H)Methyl group on the pyrimidine ring (Py-CH3).
δ ~6.50 ppm (d, 1H)Pyrimidine C5-H (Upfield due to shielding).
δ ~8.30 ppm (d, 1H)Pyrimidine C6-H (Downfield, deshielded by N).
LC-MS [M+H]+ = 201.1 Calculated MW = 200.24 g/mol .
Appearance White to off-white solidTypical for pyrimidinyl ethers.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the ortho-cresol.

    • Fix: Switch base to Cs2CO3 (cesium effect) or increase temperature to 110°C. Ensure reagents are dry (water competes as a nucleophile).

  • Issue: Hydrolysis Byproduct (Pyrimidinone).

    • Observation: Peak at [M+H]+ = 111 (loss of phenol).

    • Fix: Use anhydrous DMF/DMSO. Ensure the base is dry.

  • Issue: Sublimation.

    • Observation: White crystals on the condenser.

    • Fix: 2-methylphenol is volatile. Use a sealed tube or efficient reflux condenser.

References

  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring (Analogous Pyrimidine Methodology). Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyrimidines and SNAr Reactions. Retrieved from

  • Royal Society of Chemistry. Nucleophilic substitution reactions of chloropyrimidines (General Reactivity). J. Chem. Soc. C. Retrieved from

Sources

Application Note & Protocols: Catalytic Reagents for the Synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic systems employed for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine, a key intermediate in pharmaceutical and materials science research. The formation of the diaryl ether linkage between the 2-methylpyrimidine core and the 2-methylphenoxy moiety is a challenging C-O bond formation reaction. This document details two primary, field-proven catalytic methodologies: the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. We will explore the mechanistic underpinnings of each catalytic system, provide detailed step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Introduction: The Synthetic Challenge

The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine requires the formation of a robust carbon-oxygen bond between an electron-deficient pyrimidine ring and a phenol. Traditional nucleophilic aromatic substitution (SNAr) reactions are often inefficient for this transformation due to the poor leaving group nature of halides on the pyrimidine ring and the moderate nucleophilicity of phenols. Consequently, transition metal catalysis has become the method of choice, offering high yields and broad functional group tolerance under relatively mild conditions. This note focuses on the two most powerful catalytic strategies for this purpose.

Figure 1: General Reaction Scheme

cluster_product Product R1 2-methyl-4-chloropyrimidine Catalyst Catalytic System (Cu or Pd based) + Base R2 2-methylphenol (o-cresol) P 2-methyl-4-(2-methylphenoxy)pyrimidine Catalyst->P C-O Coupling

Caption: Synthesis of the target molecule via catalytic C-O coupling.

Methodology 1: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, promoted by a copper catalyst.[1] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] Modern protocols, however, have evolved to use catalytic amounts of soluble copper salts in conjunction with ligands, allowing the reaction to proceed under much milder conditions.[3]

Mechanistic Rationale & Catalytic System

The currently accepted mechanism for the Ullmann-type reaction involves a copper(I) species as the active catalyst. The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This intermediate then undergoes oxidative addition with the aryl halide (2-methyl-4-chloropyrimidine), followed by reductive elimination to yield the desired diaryl ether and regenerate the copper(I) catalyst.[2]

A base is crucial for deprotonating the phenol, thereby facilitating the formation of the copper(I) phenoxide. The choice of ligand can significantly influence the reaction's efficiency by stabilizing the copper catalyst and increasing its solubility.

Key Components:

  • Copper(I) Source: Copper(I) iodide (CuI) is commonly used due to its stability and reactivity.

  • Ligand: While various ligands can be effective, Schiff base ligands like salicylaldimines or nitrogen-based ligands like 1,10-phenanthroline can accelerate the reaction.[3]

  • Base: A non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically employed.[3]

  • Solvent: High-boiling point, polar aprotic solvents like dioxane, DMF, or N-methylpyrrolidone (NMP) are preferred.[2][3]

Figure 2: Proposed Ullmann-Type Catalytic Cycle

Ullmann_Cycle CuX Cu(I)X Cu_Phenoxide L-Cu(I)-OAr' CuX->Cu_Phenoxide Ligand (L) Phenoxide formation Cu_III_Intermediate L-Cu(III)(Ar)(OAr')X Cu_Phenoxide->Cu_III_Intermediate Oxidative Addition Cu_III_Intermediate->CuX Reductive Elimination Product Ar-O-Ar' Cu_III_Intermediate->Product Ar_OH Ar'-OH + Base Ar_OH->Cu_Phenoxide Ar_X Ar-X Ar_X->Cu_Phenoxide

Caption: Catalytic cycle for the copper-catalyzed Ullmann C-O coupling.

Detailed Experimental Protocol: Ullmann-Type Synthesis

Materials:

  • 2-methyl-4-chloropyrimidine (1.0 equiv)

  • 2-methylphenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add K₃PO₄ (2.0 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv). Seal the flask with a septum, and purge with high-purity nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-methyl-4-chloropyrimidine (1.0 equiv), 2-methylphenol (1.2 equiv), and anhydrous dioxane.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaOH (to remove excess phenol) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-methyl-4-(2-methylphenoxy)pyrimidine.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been successfully adapted for C-O cross-coupling.[4] This methodology often provides higher yields under milder conditions compared to traditional Ullmann reactions, although the palladium catalysts and specialized phosphine ligands can be more expensive.[5]

Mechanistic Rationale & Catalytic System

The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-established and begins with an active Pd(0) species.[6]

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the C-Cl bond of 2-methyl-4-chloropyrimidine, forming a Pd(II) intermediate.

  • Association & Deprotonation: The 2-methylphenol coordinates to the palladium center. A base then deprotonates the phenol to form a palladium-alkoxide complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-methyl-4-(2-methylphenoxy)pyrimidine, which regenerates the active Pd(0) catalyst.[6][7]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are required to facilitate both the oxidative addition and the crucial reductive elimination step.[8]

Key Components:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(allyl)Cl]₂ are common choices. These Pd(II) sources are reduced in situ to the active Pd(0) species.[6]

  • Ligand: Sterically hindered biarylphosphine ligands such as Xantphos or BrettPhos are highly effective.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[6]

Figure 3: Buchwald-Hartwig C-O Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Alkoxide_Complex L-Pd(II)(Ar)(OAr') OxAdd->Alkoxide_Complex Alcohol Coordination & Deprotonation Alkoxide_Complex->Pd0 Reductive Elimination Product Ar-O-Ar' Alkoxide_Complex->Product Ar_X Ar-X Ar_X->Pd0 Ar_OH Ar'-OH + Base Ar_OH->OxAdd

Caption: Catalytic cycle for the palladium-catalyzed C-O coupling.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

  • 2-methyl-4-chloropyrimidine (1.0 equiv)

  • 2-methylphenol (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere & Reagent Addition: In a glovebox or under a stream of argon, add 2-methyl-4-chloropyrimidine (1.0 equiv), 2-methylphenol (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv) to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe. Seal the tube tightly.

  • Reaction: Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with diethyl ether and filter through a plug of silica gel, washing with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Comparative Analysis and General Workflow

Both the Ullmann and Buchwald-Hartwig methods are effective for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine. The choice between them often depends on factors such as cost, substrate sensitivity, and desired reaction conditions.

FeatureUllmann-Type CondensationBuchwald-Hartwig C-O Coupling
Catalyst Metal Copper (Cu)Palladium (Pd)
Catalyst Cost Generally lowerGenerally higher
Typical Ligands 1,10-Phenanthroline, SalicylaldiminesBiarylphosphines (e.g., Xantphos)
Typical Base K₃PO₄, K₂CO₃Cs₂CO₃, NaOtBu
Reaction Temp. 80 - 140 °C80 - 110 °C
Air/Moisture Sensitivity Moderately sensitiveHighly sensitive to oxygen
Functional Group Tolerance GoodExcellent
Typical Yields Moderate to GoodGood to Excellent

Figure 4: General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents & Catalyst Components B Flame-Dry Glassware C Assemble Under Inert Atmosphere (N2 or Ar) B->C D Add Anhydrous Solvent C->D E Heat & Stir (Monitor Progress) D->E F Cool & Quench E->F G Filter Catalyst & Salts F->G H Extraction G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Standard workflow for catalytic C-O coupling reactions.

Conclusion

The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine is efficiently achieved using modern transition metal-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann-type condensation offers a cost-effective and robust method, while the palladium-catalyzed Buchwald-Hartwig reaction provides an alternative with often higher yields, milder conditions, and broader functional group tolerance. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers aiming to synthesize this and related diaryl ether compounds, enabling informed decisions on catalyst and condition selection to achieve optimal results.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Zhang, H., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Al-Masoudi, N., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

Sources

Solvent selection for the preparation of 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Preparation of 2-methyl-4-(2-methylphenoxy)pyrimidine

Executive Summary

This guide provides a technical framework for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine via nucleophilic aromatic substitution (


). While traditional dipolar aprotic solvents (DMF, NMP) offer high kinetic rates, they pose significant challenges in downstream processing and toxicity. This note details two validated solvent strategies: a High-Throughput Discovery Protocol  using DMF for rapid milligram-scale synthesis, and a Green Process Protocol  utilizing Phase Transfer Catalysis (PTC) in a Toluene/Water (or 2-MeTHF/Water) system for scalable, environmentally responsible manufacturing.

Scientific Foundation: The Mechanism

The synthesis involves the coupling of 4-chloro-2-methylpyrimidine (electrophile) and


-cresol  (nucleophile). The reaction proceeds via an addition-elimination mechanism.
  • Regioselectivity: The 4-position of the pyrimidine ring is significantly more electrophilic than the 2-position due to the para-like resonance stabilization of the anionic Meisenheimer intermediate by the ring nitrogens.

  • Role of Solvent: The transition state involves the formation of a charged intermediate. Polar aprotic solvents stabilize this charge but often solvate the nucleophile poorly, requiring high temperatures. Phase transfer conditions allow the phenoxide anion to react in a desolvated, highly reactive state within the organic phase.

ReactionScheme Reactants 4-chloro-2-methylpyrimidine + o-cresol Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate Determining) Product 2-methyl-4-(2-methylphenoxy)pyrimidine + Cl- Intermediate->Product Elimination of Cl-

Figure 1: Reaction pathway for the


 coupling. The solvent choice critically influences the energy barrier of the first step.

Solvent Selection Strategy

The choice of solvent dictates not just the reaction rate, but the isolation efficiency.

Comparative Analysis of Solvent Systems
FeaturePath A: Dipolar Aprotic (DMF/DMSO) Path B: Biphasic PTC (Toluene/Water)
Mechanism Homogeneous

Interfacial Catalysis (Liquid-Liquid)
Reaction Rate Fast (1-4 hours)Moderate (4-12 hours)
Temperature 80–100 °C60–90 °C
Workup Difficult (High BP solvent removal, water crash)Excellent (Simple phase separation)
Green Score Low (Reprotoxic, difficult disposal)High (Recyclable solvents, aqueous waste)
Impurity Profile Hydrolysis byproducts possible if wetMinimal; unreacted phenol stays in aqueous
Recommended Scale < 1 gram (Discovery/MedChem)> 10 grams (Process/Manufacturing)

Experimental Protocols

Path A: Discovery Protocol (DMF/ )

Best for: Rapid synthesis of small libraries where yield and speed are prioritized over processability.

Reagents:

  • 4-chloro-2-methylpyrimidine (1.0 equiv)

  • 
    -cresol (1.1 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Procedure:

  • Charge: To a dried reaction vial, add 4-chloro-2-methylpyrimidine (128 mg, 1.0 mmol),

    
    -cresol (119 mg, 1.1 mmol), and 
    
    
    
    (276 mg, 2.0 mmol).
  • Solvate: Add anhydrous DMF (5 mL). Seal the vial.

  • React: Heat to 90 °C with vigorous stirring for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (20 mL). The product should precipitate as a white/off-white solid.

    • If solid forms: Filter, wash with water (3x 5 mL) to remove DMF, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x 10 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
Path B: Green Process Protocol (Toluene/Water + PTC)

Best for: Scale-up, safety, and ease of purification. This is a self-validating protocol because the color change and phase behavior confirm progress.

Reagents:

  • 4-chloro-2-methylpyrimidine (1.0 equiv)

  • 
    -cresol (1.05 equiv)
    
  • Sodium Hydroxide (NaOH), 25% w/w aqueous solution (1.5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or 2-MeTHF for higher green rating) (4 mL/mmol)

Procedure:

  • Aqueous Phase Prep: In a round-bottom flask, dissolve

    
    -cresol (1.05 equiv) in the 25% NaOH solution. Stir for 10 mins. Observation: The solution may turn slight yellow due to phenoxide formation.
    
  • Organic Phase Prep: Dissolve 4-chloro-2-methylpyrimidine (1.0 equiv) and TBAB (0.05 equiv) in Toluene.

  • Combine: Add the organic phase to the aqueous phase.

  • React: Heat the biphasic mixture to 85 °C with vigorous agitation (essential for PTC).

    • Mechanistic Insight: The TBAB transports the phenoxide anion into the toluene layer where it reacts rapidly with the pyrimidine.

  • Monitor: Run for 6–12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Cool to room temperature.[1] Stop stirring. Allow layers to separate.[2][3]

    • Discard the lower aqueous layer (contains NaCl, excess NaOH, and inorganic impurities).

    • Wash: Wash the upper organic layer with 1M NaOH (1x) to remove any trace unreacted

      
      -cresol (phenoxide is water-soluble; the product ether is not). Wash with water (1x) and brine (1x).
      
    • Isolation: Concentrate the toluene layer under reduced pressure.

    • Crystallization: Recrystallize the crude residue from hot Ethanol or Isopropanol/Water to yield high-purity crystals.

Decision Logic for Researchers

Use the following logic tree to determine the appropriate solvent system for your specific constraints.

SolventDecision Start Start: Synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine ScaleCheck What is the reaction scale? Start->ScaleCheck SmallScale < 1 gram (Discovery/Screening) ScaleCheck->SmallScale LargeScale > 1 gram (Process/Development) ScaleCheck->LargeScale SpeedCheck Priority: Speed vs. Purity? SmallScale->SpeedCheck GreenCheck Green Chemistry Requirements? LargeScale->GreenCheck DMFRoute USE PROTOCOL A Solvent: DMF or NMP Base: K2CO3 Temp: 90°C SpeedCheck->DMFRoute Speed (I need it today) PTCRoute USE PROTOCOL B Solvent: Toluene or 2-MeTHF Base: aq. NaOH + TBAB Temp: 85°C SpeedCheck->PTCRoute Purity (Easy workup) GreenCheck->PTCRoute Strict (No DMF) GreenCheck->PTCRoute Standard

Figure 2: Decision matrix for selecting the optimal solvent system based on scale and priorities.

References

  • Vertex AI Search. (2025). Green Criteria for SNAr Reactions. ACS GCI Pharmaceutical Roundtable.

  • Organic Chemistry Portal. (2023). Synthesis of pyrimidines and SNAr mechanisms.

  • National Institutes of Health (NIH). (2025). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines.

  • Taylor & Francis. (2022). Phase-transfer catalyst – Knowledge and References.

  • PubChem. (2025). 4-Chloro-2-methylpyrimidine Compound Summary.

Sources

Microwave-Assisted Synthesis of 2-Methyl-4-(2-methylphenoxy)pyrimidine: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine, a scaffold of interest in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We move beyond a simple recitation of steps to provide a foundational understanding of the underlying principles, from the reaction mechanism to the physics of microwave heating. This protocol is designed for researchers and scientists in drug development, offering a rapid, efficient, and high-yield pathway that significantly shortens reaction times compared to conventional heating methods.[1][2][3] The document includes a detailed, step-by-step experimental protocol, safety considerations for microwave reactors, purification guidelines, and methods for structural verification.

Introduction: The Need for Speed in Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[4][5] The target molecule, 2-methyl-4-(2-methylphenoxy)pyrimidine, represents a class of diaryl ether-linked heterocycles with potential applications in kinase inhibition and other signaling pathways. Traditional synthesis of such compounds often involves prolonged reaction times under harsh conditions.

Microwave-assisted synthesis has emerged as a transformative technology in drug discovery, addressing the critical need for speed and efficiency.[2][6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform heating.[7][8] This results in dramatic acceleration of reaction rates, often reducing multi-hour or day-long processes to mere minutes.[2][9] Furthermore, MAOS frequently leads to higher product yields, improved purity by minimizing side-product formation, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[3][10][11]

Mechanistic Insight: The SNAr Reaction Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic or heteroaromatic rings bearing a good leaving group.

  • Nucleophile Activation : A base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 2-methylphenol (o-cresol) to form a more potent nucleophile, the corresponding phenoxide.

  • Nucleophilic Attack & Meisenheimer Complex Formation : The electron-rich phenoxide attacks the electron-deficient C4 position of the 2-methyl-4-chloropyrimidine ring. The pyrimidine ring is inherently electron-poor due to the electronegativity of its two nitrogen atoms, making it susceptible to nucleophilic attack.[12] This addition step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12][13]

  • Rearomatization : The intermediate rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product. The entire process is significantly accelerated by the high temperatures rapidly achieved through microwave irradiation.[14]

Experimental Protocol

This protocol outlines the microwave-assisted synthesis of the title compound from its requisite precursors.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-4-chloropyrimidine≥97%Commercially AvailableStarting material. Can be synthesized from 2,6-dichloro-4-methylpyrimidine.[15][16]
2-Methylphenol (o-cresol)≥99%Commercially AvailableNucleophile.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableBase. Handle with extreme caution.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableHigh-boiling polar solvent suitable for microwave chemistry.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterIn-houseFor work-up.
Brine (Saturated NaCl)In-houseFor work-up.
Anhydrous Sodium SulfateCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Dedicated laboratory microwave reactor designed for chemical synthesis (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwave ovens must not be used due to the risk of explosion and lack of safety controls.[17][18]

  • Microwave process vial (10 mL) with a snap-on cap and stir bar.

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

  • Fume hood.

Step-by-Step Synthesis Protocol

Causality Note: Anhydrous DMF is crucial as sodium hydride reacts violently with water. The reaction is performed under an inert atmosphere to prevent quenching of the base and phenoxide intermediate.

  • Reactant Preparation : In a fume hood, weigh 60 mg of sodium hydride (60% dispersion, 1.5 mmol, 1.5 eq) into a dry 10 mL microwave process vial containing a magnetic stir bar.

  • Solvent Addition : Add 3 mL of anhydrous DMF to the vial.

  • Nucleophile Addition : Carefully add 108 mg (1.0 mmol, 1.0 eq) of 2-methylphenol to the suspension. Stir the mixture at room temperature for 10 minutes to allow for the formation of the sodium phenoxide. Effervescence (hydrogen gas evolution) should be observed.

  • Substrate Addition : Add 128.5 mg (1.0 mmol, 1.0 eq) of 2-methyl-4-chloropyrimidine to the reaction mixture.

  • Microwave Irradiation : Securely cap the vial. Place it in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature : 150 °C (Use ramp-to-temperature setting)

    • Time : 10 minutes

    • Power : Dynamic (instrument will adjust power to maintain temperature)

    • Stirring : High

  • Reaction Work-up : After the reaction is complete and the vial has cooled to room temperature, carefully quench the reaction by slowly adding 10 mL of deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing : Combine the organic layers and wash with deionized water (2 x 10 mL) followed by brine (1 x 10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Expertise Note: The polarity of pyrimidine derivatives can vary. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography, aiming for a product Rf value of 0.2-0.4 for good separation.[19][20]

  • TLC Analysis : Dissolve a small amount of the crude product in dichloromethane and spot it on a silica TLC plate. Develop the plate using a solvent system such as 20% ethyl acetate in hexanes. Visualize under UV light.

  • Column Chromatography : Purify the crude product by flash column chromatography on silica gel.

    • Packing : Prepare a slurry of silica gel in hexanes and pack the column.

    • Loading : Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) based on the TLC analysis.[20]

  • Isolation : Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and remove the solvent in vacuo to yield 2-methyl-4-(2-methylphenoxy)pyrimidine as a solid or oil.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from preparation to the final, purified product.

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Extraction cluster_purify Purification & Analysis prep1 Weigh NaH into Microwave Vial prep2 Add Anhydrous DMF prep1->prep2 prep3 Add 2-Methylphenol (Stir 10 min) prep2->prep3 prep4 Add 2-Methyl-4-chloropyrimidine prep3->prep4 react Irradiate in Reactor (150 °C, 10 min) prep4->react workup1 Cool & Quench with Water react->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 purify1 TLC Analysis workup4->purify1 purify2 Flash Column Chromatography purify1->purify2 purify3 Isolate Pure Fractions & Concentrate purify2->purify3 characterize Characterization (NMR, MS) purify3->characterize

Caption: Experimental workflow for the microwave-assisted synthesis.

Safety Considerations

Microwave synthesis presents unique safety challenges that must be rigorously addressed.

  • Pressure Management : Reactions in sealed vessels can generate significant pressure. Never exceed the recommended volume for the vial and always use a dedicated laboratory microwave reactor with certified pressure monitoring and emergency venting capabilities.[17]

  • Flammable Solvents : DMF is flammable. Ensure the microwave reactor is placed in a well-ventilated fume hood. Modern reactors are equipped with sensors to detect solvent vapors and prevent ignition.[21]

  • Reagent Hazards : Sodium hydride is a highly reactive, water-sensitive solid that generates flammable hydrogen gas upon contact with protic solvents or moisture. It must be handled under inert conditions and quenched carefully.

  • Personal Protective Equipment (PPE) : Always wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]

  • Thermal Hazards : Reaction vials will be extremely hot after irradiation. Allow them to cool completely before handling.[21]

Expected Results & Characterization

This microwave-assisted protocol is expected to provide the target compound in high yield, significantly outperforming traditional methods.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours to overnight10 minutes
Temperature Reflux (~153 °C)150 °C
Typical Yield 60-75%>90%
Purity (crude) ModerateHigh

Note: Values for the conventional method are estimates based on typical SNAr reactions.

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H NMR : Expect to see aromatic protons from both the pyrimidine and phenoxy rings, as well as two distinct methyl singlets.

  • 13C NMR : The spectrum will show the corresponding carbon signals for the aromatic rings and methyl groups.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's mass (C12H12N2O, M.W. = 200.24) should be observed.

Conclusion

This application note details a robust, rapid, and efficient protocol for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine using microwave assistance. By leveraging the principles of dielectric heating, this method drastically reduces reaction times and improves yields, making it an invaluable tool for accelerating the synthesis of pyrimidine-based compounds in a drug discovery setting.[3][9] The emphasis on mechanistic understanding and rigorous safety protocols ensures that this powerful technology can be implemented effectively and safely in the modern research laboratory.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?. Guidechem.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook.
  • Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. Benchchem.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate.
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Nucleophilic aromatic substitution. Wikipedia.
  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine. As a key intermediate in various research and development pipelines, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles and field-proven insights.

Section 1: Troubleshooting the Core Reaction - Aryl Ether Formation

The formation of the ether linkage between the pyrimidine core and the phenoxy group is the pivotal step in this synthesis. It is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. Low yields at this stage are the most common challenge, and this section addresses the critical variables.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how should I begin troubleshooting?

A1: A low yield is typically a symptom of one or more underlying issues in three main areas: starting material integrity, reaction conditions, and work-up/purification efficiency. A systematic approach is essential.

  • Purity of Starting Materials: The reaction is highly sensitive to the purity of 2-methyl-4-chloropyrimidine and 2-methylphenol (o-cresol). Impurities in the chloropyrimidine can lead to competing side reactions, while isomeric impurities in the cresol (m- or p-cresol) will result in a mixture of final products that are difficult to separate. Always begin by verifying the purity of your inputs via NMR or GC-MS.

  • Reaction Conditions: This is the most frequent source of poor yields. Key parameters to optimize are the choice of base, solvent, reaction temperature, and absolute exclusion of moisture. Each of these is addressed in subsequent questions.

  • Work-up and Purification: Product can be lost during aqueous work-up if the pH is not controlled, or during purification if the wrong method or solvent system is chosen.

Below is a logical workflow for troubleshooting low yields.

G cluster_conditions Key Reaction Parameters start Low Yield Observed check_sm Step 1: Verify Purity of Starting Materials (NMR, GC-MS, mp) start->check_sm check_conditions Step 2: Scrutinize Reaction Conditions check_sm->check_conditions If Purity is Confirmed moisture Anhydrous Conditions Met? check_conditions->moisture check_workup Step 3: Optimize Work-up & Purification end_goal High-Yield Synthesis check_workup->end_goal If Purification is Efficient base Base Choice Optimal? moisture->base solvent Solvent Choice Optimal? base->solvent temp Temperature & Time Optimized? solvent->temp temp->check_workup If Conditions are Optimized

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm observing a significant amount of 2-methyl-4-hydroxypyrimidine as a byproduct. What causes this and how can it be prevented?

A2: The formation of 2-methyl-4-hydroxypyrimidine is a classic sign of hydrolysis of the starting material, 2-methyl-4-chloropyrimidine. The pyrimidine ring is electron-deficient, making the chlorine at the 4-position susceptible to nucleophilic attack by water or hydroxide ions.[1][2]

Causality: This side reaction is almost always caused by the presence of moisture in the reaction mixture. The base used to deprotonate the cresol (e.g., NaH, K₂CO₃) will readily react with water to form hydroxide ions, which then attack the chloropyrimidine.

Prevention Strategies:

  • Dry Your Solvent: Use a freshly distilled or commercially available anhydrous solvent (e.g., DMF, DMSO, NMP). Molecular sieves can be used for further drying but ensure they are properly activated.

  • Dry Your Reagents: Ensure the 2-methylphenol and, critically, the base (especially hygroscopic ones like K₂CO₃) are thoroughly dried before use.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the base to the solution of 2-methylphenol in anhydrous solvent first to allow for deprotonation. If using a reactive hydride base like NaH, you will observe hydrogen gas evolution. Only after the deprotonation is complete should you add the 2-methyl-4-chloropyrimidine.

Q3: What are the optimal base and solvent combinations for this SNAr reaction?

A3: The goal is to select a base strong enough to fully deprotonate the 2-methylphenol (pKa ~10.2) without introducing competing side reactions, and a solvent that promotes the SNAr mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its reactivity.[3]

BaseSolvent(s)Temperature (°C)AdvantagesDisadvantages
NaH (Sodium Hydride)DMF, THF25 - 80Irreversible deprotonation, drives reaction to completion.Highly reactive with water/alcohols; requires strict anhydrous technique.
K₂CO₃ (Potassium Carbonate)DMF, DMSO80 - 120Inexpensive, easier to handle than NaH, effective.Slower reaction, requires higher temperatures, can be hygroscopic.
Cs₂CO₃ (Cesium Carbonate)DMF, Dioxane80 - 110Often gives higher yields and faster rates due to better solubility.[4]More expensive than K₂CO₃.

Recommendation: For initial trials, K₂CO₃ in anhydrous DMF at 100°C offers a good balance of reactivity, cost, and safety. For difficult or sluggish reactions, switching to NaH in anhydrous DMF at a lower temperature is a powerful alternative.

Q4: My reaction seems to stall, even under anhydrous conditions. Should I consider an Ullmann condensation approach?

A4: While a well-optimized SNAr should be effective, an Ullmann condensation is a viable alternative, particularly if the SNAr reaction is sluggish. The Ullmann reaction uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol.[3][5][6]

When to Consider Ullmann:

  • When SNAr yields remain low despite optimizing base, solvent, and temperature.

  • If you observe degradation of starting materials at the high temperatures required for SNAr with a weak base.

Key Parameters for Ullmann Condensation:

  • Copper Source: Copper(I) salts like CuI are most common. Copper powder or other sources can also be used.[3][6]

  • Ligand: The reaction often requires a ligand to stabilize the copper catalyst. Diamine ligands (e.g., phenanthroline) are frequently used.[3]

  • Base: A non-nucleophilic base like K₂CO₃ or K₃PO₄ is typically employed.

  • Temperature: Traditionally, Ullmann reactions require high temperatures (>150°C), but modern ligand systems can lower this significantly.[3]

Trade-offs: The primary disadvantage of the Ullmann approach is the need to remove the copper catalyst during work-up, which can complicate purification.

Section 2: Starting Material Quality Control

The principle of "garbage in, garbage out" is highly applicable here. No amount of reaction optimization can compensate for impure starting materials.

Q5: How can I synthesize and purify 2-methyl-4-chloropyrimidine if my commercial source is unreliable?

A5: A common and reliable method is the chlorination of 2-methyl-4-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Brief Protocol:

  • Carefully add 2-methyl-4-hydroxypyrimidine to an excess of POCl₃, often with a catalytic amount of an organic base like triethylamine.[7]

  • Heat the mixture (e.g., to 80-100°C) for several hours until the reaction is complete (monitor by TLC or LCMS).[7]

  • Carefully quench the reaction by pouring the cooled mixture onto crushed ice. This hydrolyzes the excess POCl₃.

  • Neutralize the acidic solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-methyl-4-chloropyrimidine.[8][9]

Q6: My 2-methylphenol (o-cresol) is likely contaminated with m-cresol and p-cresol. How will this impact my synthesis?

A6: This will have a direct and detrimental impact. The SNAr or Ullmann reaction is not selective for the ortho-isomer. Any meta- or para-cresol impurities will also react, leading to the formation of 2-methyl-4-(3-methylphenoxy)pyrimidine and 2-methyl-4-(4-methylphenoxy)pyrimidine, respectively. These isomers are often very difficult to separate from the desired product due to their similar polarities and boiling points.

Solution:

  • Source High-Purity o-Cresol: Procure o-cresol with >99% purity. This is the most straightforward solution.

  • Purification: If necessary, o-cresol can be purified from its isomers by fractional distillation, though this can be challenging on a lab scale.

Section 3: Product Isolation and Purification

A successful reaction is only half the battle. Efficiently isolating a pure product is essential for a high final yield.

Q7: What is the most effective method for purifying the final product, 2-methyl-4-(2-methylphenoxy)pyrimidine?

A7: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of the reaction.[10]

Method 1: Recrystallization (Preferred for >95% crude purity)

  • Advantages: Excellent for removing small amounts of impurities, scalable, and often yields highly pure crystalline material.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or isopropanol).

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored, you can treat with activated carbon. Filter the hot solution to remove any insoluble impurities, then allow it to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[10]

Method 2: Silica Gel Column Chromatography (Necessary for complex impurity profiles)

  • Advantages: The most powerful method for separating compounds with different polarities.[10]

  • Stationary Phase: Standard silica gel (SiO₂) is appropriate.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) is a typical starting point. The optimal system should be determined by Thin-Layer Chromatography (TLC), aiming for an Rf value of ~0.3 for the product.[10]

Section 4: Protocols and Mechanistic Overview

Optimized Protocol for SNAr Synthesis

This protocol is based on the robust K₂CO₃/DMF system.

  • Preparation: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen.

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2-methylphenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of 2-methylphenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Then, add 2-methyl-4-chloropyrimidine (1.1 eq).

  • Heating: Heat the reaction mixture to 100°C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by recrystallization or column chromatography as described in Q7.

Reaction Mechanism and Key Side Reaction

G cluster_main Main S-N-Ar Pathway cluster_side Hydrolysis Side Reaction r1 2-Methylphenol intermediate1 Phenoxide Nucleophile r1->intermediate1 + Base r2 2-Methyl-4-chloropyrimidine meisenheimer Meisenheimer Complex (Rate-Determining Step) r2->meisenheimer r2_side 2-Methyl-4-chloropyrimidine base Base (e.g., K₂CO₃) intermediate1->meisenheimer Attacks C4 product Target Product meisenheimer->product - Cl⁻ water H₂O (Contaminant) hydroxide OH⁻ water->hydroxide + Base side_product 2-Methyl-4-hydroxypyrimidine hydroxide->side_product Attacks C4 r2_side->side_product

Caption: The desired SNAr mechanism versus the competing hydrolysis side reaction.

References

  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Wikipedia. Ullmann condensation. [Link]

  • Google Patents.
  • SynArchive. Ullmann Condensation. [Link]

  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • OSTI.GOV. Synthesis of Cresols and Xylenols from Phenol and Methanol. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]

Sources

Minimizing side reactions during pyrimidine-phenoxy coupling

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven insights. This technical support center is designed for professionals in pharmaceutical and materials science who are navigating the intricacies of pyrimidine-phenoxy coupling, a critical transformation for creating the C-O (ether) bond.

Here, we move beyond simple protocols to dissect the common side reactions that can compromise yield, purity, and reproducibility. This guide, structured in a responsive question-and-answer format, provides not just solutions but also the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Technical Support Center: Pyrimidine-Phenoxy Coupling

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed C-O coupling between a 2-chloropyrimidine and a phenol is giving a very low yield. What are the first parameters I should investigate?

A1: Low conversion in palladium-catalyzed C-O coupling reactions, a variant of the Buchwald-Hartwig amination, typically points to issues with the catalytic system's activity or stability. The key components to scrutinize are the palladium precursor, the phosphine ligand, the base, and the reaction environment.

  • Catalyst & Ligand System: The choice of ligand is paramount. For C-O bond formation, sterically hindered and electron-rich biarylphosphine ligands are often required to facilitate the challenging reductive elimination step. Ligands like XPhos or tBuXPhos are frequently effective.[1] Ensure your palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is of high quality. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure a consistent and active catalytic species is generated in situ.[1][2]

  • Base Selection: The base plays a crucial role not only in deprotonating the phenol but also in the overall catalytic cycle. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, though they may necessitate higher reaction temperatures.[1]

  • Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard choices.[1][3] It is critical that the solvent is rigorously dried, as water can lead to catalyst deactivation and unwanted side reactions. These couplings often require elevated temperatures, typically in the 80-110 °C range, to proceed at a reasonable rate.[1] If your reaction is sluggish, a careful, incremental increase in temperature can often improve the yield.

Q2: I've identified the major byproduct of my reaction as the hydrodehalogenated pyrimidine. What causes this, and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halogen on your pyrimidine with a hydrogen atom, is a common and troublesome side reaction in many cross-coupling protocols.[4] It primarily arises from the formation of palladium hydride (Pd-H) species, which can then reductively eliminate with the pyrimidine substrate.

Mechanistic Cause: Pd-H species can be generated through several pathways, including the β-hydride elimination from alkoxide bases (like NaOtBu) or reactions with trace water or other protic impurities.[4] Once formed, the Pd-H can insert into the catalytic cycle, competing with the desired C-O bond formation.

Troubleshooting Strategies:

  • Optimize the Base: Strong alkoxide bases are known promoters of hydrodehalogenation. Switching to a weaker inorganic base, such as Cs₂CO₃ or K₃PO₄, can significantly suppress this side reaction.[4]

  • Ensure Rigorously Anhydrous Conditions: The presence of water is a key contributor to Pd-H formation. Ensure all reagents, solvents, and glassware are thoroughly dried. Degas the solvent and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[4]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation. If the desired coupling is proceeding, albeit with the side reaction, try reducing the temperature by 10-20 °C.[4]

  • Change the Ligand: The ligand's steric and electronic properties influence the relative rates of the desired reductive elimination versus hydrodehalogenation. Experimenting with different classes of bulky phosphine ligands can sometimes identify a system less prone to this side reaction.

Q3: My reaction is producing a significant amount of a biaryl ether (homocoupling of the phenol). How can I favor the cross-coupling product?

A3: The formation of a biaryl ether product results from the homocoupling of your phenol starting material. This side reaction is often promoted by high temperatures or excessive catalyst loading.[4][5]

Troubleshooting Strategies:

  • Reduce Reaction Temperature: This is the most direct way to disfavor homocoupling. Find the minimum temperature at which the desired cross-coupling still proceeds efficiently.

  • Decrease Catalyst Loading: While counterintuitive, reducing the amount of palladium catalyst can sometimes minimize side reactions like homocoupling.[4] Start with a lower loading (e.g., 0.5-1 mol%) and incrementally increase if reactivity is too low.

  • Control Stoichiometry: Ensure you are not using a large excess of the phenol coupling partner, as this can increase the statistical likelihood of homocoupling.

Troubleshooting Guide: Common Side Reactions

This table summarizes the most common side reactions, their likely causes, and targeted solutions.

Side Product IdentifiedPotential Cause(s)Recommended Troubleshooting Steps
Hydrodehalogenated Pyrimidine 1. Formation of Pd-H species.[4] 2. Presence of water/protic impurities. 3. Use of strong alkoxide bases.1. Switch to a weaker, non-alkoxide base (e.g., Cs₂CO₃, K₃PO₄).[4] 2. Ensure rigorously anhydrous and inert conditions.[4] 3. Lower the reaction temperature.
Phenol Homocoupling 1. High reaction temperature. 2. Excessive catalyst loading.[4]1. Reduce the reaction temperature. 2. Decrease the palladium catalyst loading.[4]
Hydroxypyrimidine 1. Reaction with trace water (hydrolysis). 2. Base-mediated hydrolysis of the starting material.1. Use rigorously dried solvents and reagents. 2. Consider a less nucleophilic base if the pyrimidine is highly activated.
Catalyst Decomposition (Palladium Black) 1. Presence of oxygen.[4] 2. Reaction temperature is too high. 3. Ligand decomposition.1. Thoroughly degas the solvent and maintain an inert atmosphere.[6] 2. Reduce the reaction temperature. 3. Screen alternative, more robust ligands.

Visualizing the Process

Understanding the reaction pathways is key to effective troubleshooting.

Catalytic Cycle and Competing Pathways

G pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex + Pyrimidine-X (Oxidative Addition) base_complex Alkoxide Complex oa_complex->base_complex + ArO⁻ (Ligand Exchange) pd_hydride L-Pd(H)X (Hydride Species) oa_complex->pd_hydride Competing Reaction (e.g., with H₂O/Base) re_complex Reductive Elimination Precursor base_complex->re_complex re_complex->pd0 Reductive Elimination product Product (Pyrimidine-OAr) re_complex->product hydrodehalogenation Hydrodehalogenated Pyrimidine pd_hydride->hydrodehalogenation Reductive Elimination pyr_x Pyrimidine-X pyr_x->oa_complex ar_oh Phenol (Ar-OH) base Base

Caption: Catalytic cycle for C-O coupling and the competing hydrodehalogenation pathway.

Troubleshooting Workflow

workflow start Low Yield or Complex Mixture in Pyrimidine-Phenoxy Coupling analyze Analyze Crude Reaction (LC-MS, ¹H NMR) to Identify Byproducts start->analyze byproduct_id Major Byproduct? analyze->byproduct_id hydro Hydrodehalogenation byproduct_id->hydro Yes, Hydrodehalogenated Pyrimidine homo Phenol Homocoupling byproduct_id->homo Yes, Phenol Dimer unreacted Mainly Unreacted Starting Material byproduct_id->unreacted No, mostly starting material solve_hydro 1. Switch to weaker base (Cs₂CO₃). 2. Ensure anhydrous conditions. 3. Lower temperature. hydro->solve_hydro solve_homo 1. Lower reaction temperature. 2. Reduce catalyst loading. homo->solve_homo solve_unreacted 1. Screen ligands (e.g., XPhos). 2. Increase temperature. 3. Verify reagent purity. unreacted->solve_unreacted

Caption: A decision-making workflow for troubleshooting pyrimidine-phenoxy coupling reactions.

Experimental Protocols

Adherence to a robust, standardized protocol is the foundation of reproducible results.

Protocol 1: General Procedure for Palladium-Catalyzed Pyrimidine-Phenoxy Coupling

This protocol provides a general starting point for the coupling of a halopyrimidine with a phenol. Optimization will be required based on the specific substrates.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube or reaction vial, add the halopyrimidine (1.0 equiv), phenol (1.1-1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

    • Seal the vessel with a septum or cap.

  • Atmosphere Exchange:

    • Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.[1]

  • Reaction Conditions:

    • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[7]

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1]

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Solvent Degassing for Anhydrous Reactions

Properly degassing the solvent is critical to prevent catalyst oxidation.

  • Freeze-Pump-Thaw Method (Most Rigorous):

    • Place the anhydrous solvent in a Schlenk flask equipped with a stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent in a water bath. You will see bubbles of dissolved gas escape.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready to be used.

  • Sparging Method (Simpler Alternative):

    • Place the anhydrous solvent in a flask.

    • Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas (argon or nitrogen) vigorously through the solvent for 30-60 minutes.

    • Remove the needles and store the solvent under a positive pressure of inert gas.

References

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry - ACS Publications.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.

Sources

Technical Support Center: Scale-Up of 2-Methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Challenge

Welcome to the technical guide for scaling up 2-methyl-4-(2-methylphenoxy)pyrimidine . This molecule is a critical pharmacophore, often serving as a scaffold in kinase inhibitors and agrochemical fungicides (strobilurin analogs).

The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1][2]
  • Electrophile: 4-chloro-2-methylpyrimidine.

  • Nucleophile: 2-methylphenol (o-cresol).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

While the chemistry appears simple on a milligram scale, multi-kilogram scale-up introduces three critical failure modes: exothermic runaway , solvent entrapment (DMF/DMSO) , and hydrolytic impurity formation . This guide addresses these specific engineering and chemical challenges.

Part 1: Reaction Engineering & Safety

The Challenge: Exotherm & Mass Transfer

In


 reactions, the deprotonation of o-cresol and the subsequent attack on the pyrimidine ring are exothermic. On a large scale, "dumping" reagents causes a temperature spike that promotes side reactions (hydrolysis) and safety hazards.
Recommended Protocol: Controlled Dosing

Do not mix all reagents at once. Use a semi-batch approach.

  • Charge the reactor with the solvent (DMSO or NMP) and the base (

    
    ).
    
  • Heat to the reaction temperature (typically 80–100°C).

  • Dose a pre-mixed solution of o-cresol and 4-chloro-2-methylpyrimidine slowly over 2–4 hours.

    • Why? This limits the accumulation of unreacted high-energy intermediates and keeps the Heat Release Rate (

      
      ) within the cooling capacity of your jacket.
      
The Solvent Decision: DMSO vs. PTC

Researchers often default to DMF or DMSO. On scale, these are difficult to remove.[3][4]

FeatureTraditional (DMF/DMSO) Recommended Scalable (PTC)
Reaction Rate Fast (Homogeneous/Slurry)Moderate (Biphasic)
Workup Difficult (High BP, water washes)Easy (Phase separation)
Impurity Profile Hydrolysis risk if wetLower hydrolysis risk
Green Score Low (Toxic, energy-intensive)High (Toluene/Water)

Guidance: For batches >1 kg, switch to Phase Transfer Catalysis (PTC) using Toluene/Water and Tetrabutylammonium Bromide (TBAB). This eliminates the "DMF removal" bottleneck.

Part 2: Mechanism & Impurity Mapping

Understanding the pathway is the only way to control purity.

Visual 1: Reaction Mechanism & Failure Modes

This diagram illustrates the


 pathway and where water competes to form the primary impurity.

SNAr_Mechanism Start 4-Chloro-2-methylpyrimidine + o-Cresol Complex Meisenheimer Complex (Intermediate) Start->Complex + Base Slow Step Impurity Impurity: 4-Hydroxy-2-methylpyrimidine Start->Impurity Side Reaction Base Base (K2CO3) Base->Start Deprotonation Product Target Product: 2-methyl-4-(2-methylphenoxy)pyrimidine Complex->Product - Cl⁻ Fast Step Water Trace Water (Competitor) Water->Start Hydrolysis

Caption: The


 mechanism showing the competition between the phenoxide nucleophile (path to Product) and water (path to Hydroxy-impurity).

Part 3: Troubleshooting & FAQs

Q1: I see a persistent impurity at RRT ~0.6. What is it?

Diagnosis: This is likely 4-hydroxy-2-methylpyrimidine .

  • Cause: Water in the solvent or wet

    
    . The chloropyrimidine hydrolyzes faster than the phenoxide attacks if water is present.
    
  • The Fix:

    • Dry your solvent: If using DMF/DMSO, Karl Fischer (KF) moisture must be <0.05%.

    • Dry your base: Commercial

      
       is hygroscopic. Grind and dry it at 120°C overnight before use.
      
    • Scavenge: Add 1-2% trimethyl orthoformate (TMOF) to the reaction mixture to scavenge in-situ water.

Q2: My reaction stalls at 80-90% conversion.

Diagnosis: Physical encapsulation of the base.

  • Cause: In slurry reactions (DMF/K2CO3), the byproduct (KCl) precipitates on the surface of the unreacted carbonate, blocking the active sites.

  • The Fix:

    • Particle Size: Use "micronized" or "powdered"

      
      , not granular.
      
    • Agitation: Ensure high-shear mixing. An anchor impeller is better than a simple paddle for heavy slurries.

    • Catalyst: Add 5 mol% DABCO or DMAP . These act as nucleophilic catalysts, forming a more reactive intermediate that reacts rapidly with the phenoxide.

Q3: How do I remove DMF without distilling at 150°C?

Diagnosis: High boiling point solvents degrade the product during strip-off.

  • The Fix: The "Water Crash" Method.

    • Cool reaction mass to 20°C.

    • Slowly add 3 volumes of water (relative to DMF volume).

    • The product is lipophilic and will precipitate as a solid or oil out.

    • Filter the solid. If it oils out, extract with Isopropyl Acetate (IPAc) . IPAc extracts the product but leaves >95% of the DMF in the aqueous layer. Wash the organic layer twice with 5% LiCl solution to remove residual DMF.

Part 4: Validated Scale-Up Workflow

This workflow minimizes thermal risk and maximizes purity.

Visual 2: Process Flow Diagram

ScaleUp_Workflow Prep Step 1: Reagent Prep Dry K2CO3, Check Solvent KF Reaction Step 2: Reaction (PTC Mode) Toluene, Water, TBAB, 90°C Prep->Reaction IPC IPC Check: <1% Starting Material Reaction->IPC IPC->Reaction Fail (Add Time/Cat) Sep Step 3: Phase Separation Discard Aqueous (Salts) IPC->Sep Pass Wash Step 4: Wash 1M NaOH (remove excess cresol) Water Wash Sep->Wash Cryst Step 5: Crystallization Switch solvent to Heptane/IPA Wash->Cryst Final Final Product >99% Purity Cryst->Final

Caption: Optimized Phase Transfer Catalysis (PTC) workflow for kilogram-scale production.

Part 5: Analytical Control Strategy

ParameterMethodSpecificationRationale
Water Content Karl Fischer (Coulometric)< 0.05% w/wPrevents hydrolysis of chloropyrimidine.
Conversion HPLC (UV 254nm)> 99.0%Unreacted chloropyrimidine is genotoxic (structural alert).
Residual Solvent GC-Headspace< Limit (ICH Q3C)DMF/DMSO are Class 2 solvents; difficult to purge.
Assay qNMR or HPLC wt%> 98.0% w/wEnsures potency for subsequent steps.

References

  • Organic Process Research & Development. Scale-Up of Nucleophilic Aromatic Substitution Reactions: Safety and Calorimetry. Source: (General reference for SNAr safety).

  • Biotage. Purification of High Boiling Solvent Reaction Mixtures. Source:

  • Master Organic Chemistry.

    
    ): Mechanism and Regioselectivity.
    Source:
    
  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. Source:

  • ACS Green Chemistry Institute. Reactions in Water/Aqueous Surfactants/PTC. Source:

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-methyl-4-(2-methylphenoxy)pyrimidine via


H NMR spectroscopy. It is designed for researchers synthesizing this compound via nucleophilic aromatic substitution (

) and requires differentiation from starting materials and potential regioisomers.[1]

Executive Summary

The


H NMR spectrum of 2-methyl-4-(2-methylphenoxy)pyrimidine is characterized by a distinct shielding pattern on the pyrimidine ring due to the electron-donating phenoxy ether linkage. The most diagnostic feature is the upfield shift of the pyrimidine H-5 proton  (

6.0–6.5 ppm) relative to its chloro-precursor, and the resolution of two distinct methyl singlets (

ppm) distinguishing the pyrimidine core from the aryl substituent.

Structural Context & Synthesis

The target compound is typically synthesized by reacting 4-chloro-2-methylpyrimidine with


-cresol  in the presence of a base (

).
  • Reaction Type:

    
     (Nucleophilic Aromatic Substitution).[1]
    
  • Critical QC Point: Monitoring the complete displacement of the chlorine atom and ensuring no regioisomeric rearrangement occurs (though unlikely with this specific precursor).

Synthesis & Monitoring Workflow

G Reactant1 4-Chloro-2-methylpyrimidine (Electrophile) Product 2-methyl-4-(2-methylphenoxy)pyrimidine (Target) Reactant1->Product + Base, Heat Reactant2 o-Cresol (Nucleophile) Reactant2->Product NMR 1H NMR Analysis (Diagnostic Check) Product->NMR CDCl3 Solvation

Figure 1: Synthesis pathway and critical analysis point.

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, follow this standardized preparation method.

  • Sample Mass: Weigh 10–15 mg of the dried product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D).
    
    • Note: CDCl

      
       is preferred over DMSO-
      
      
      
      for this compound to prevent solvent peak overlap with the aromatic methyl signals and to maintain sharp coupling constants.
  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (

    
     0.00 ppm).
    
  • Acquisition:

    • Scans: 16–32 (sufficient for >95% purity).

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 second.

Spectral Analysis: Signal Assignment

The spectrum is divided into three distinct zones: the Pyrimidine Heterocycle, the Phenoxy Ring, and the Aliphatic Methyls.

Zone A: The Pyrimidine Ring (Diagnostic Region)

The pyrimidine protons (H-5 and H-6) form a characteristic AX spin system (two doublets).

Proton LabelPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic
H-6 Pyrimidine C-68.30 – 8.45 Doublet (d)5.0 – 6.0 HzDeshielded by adjacent Nitrogen (N1).
H-5 Pyrimidine C-56.15 – 6.45 Doublet (d)5.0 – 6.0 HzKey Signal. Strongly shielded by the electron-donating oxygen at C-4 (Resonance effect).
Zone B: The Phenoxy Ring (Aromatic Region)

The


-substituted benzene ring appears as a complex multiplet pattern due to the asymmetry caused by the ortho-methyl group.
Proton LabelPositionChemical Shift (

, ppm)
MultiplicityNotes
H-3' Aryl (Ortho to O)6.90 – 7.05 Doublet/MultipletShielded by adjacent Oxygen.
H-4', 5', 6' Aryl7.10 – 7.40 Multiplet (m)Overlapping aromatic signals typical of

-tolyl systems.
Zone C: Aliphatic Methyl Groups

Two distinct singlets appear in the aliphatic region. Their separation confirms the presence of both the pyrimidine core and the phenoxy tail.

Proton LabelPositionChemical Shift (

, ppm)
MultiplicityIntegralDiagnostic Logic
Pyr-Me Pyrimidine C-22.50 – 2.65 Singlet (s)3HDeshielded by two adjacent Nitrogens (electron-deficient ring).
Ar-Me Phenoxy Ortho2.15 – 2.25 Singlet (s)3HTypical aryl-methyl shift; significantly upfield of the pyrimidine-Me.

Comparative Analysis Guides

Scenario A: Product vs. Starting Material (Reaction Monitoring)

Use this table to determine if the reaction has gone to completion.

FeatureStarting Material (4-Cl-2-Me-pyrimidine)Product (Target Ether)Status Check
H-5 Shift

~7.3–7.4 ppm (d)

~6.2–6.4 ppm (d)
Major Shift: If signal at 7.3 remains, reaction is incomplete.
H-6 Shift

~8.6 ppm (d)

~8.3 ppm (d)
Slight upfield shift due to mesomeric donation of Oxygen.
Methyls One Singlet (

2.7)
Two Singlets (

2.6 & 2.2)
Appearance of the 2.2 ppm peak confirms coupling.
Scenario B: Regioisomer Differentiation

Although rare with this specific precursor, if 2-chloro-4-methylpyrimidine were used by mistake, or if rearrangement occurred, the resulting isomer would be 4-methyl-2-(2-methylphenoxy)pyrimidine .

  • Target Product (2-Me, 4-OAr): Pyrimidine Methyl is at C-2 (between two nitrogens). Shift

    
    2.60 ppm .
    
  • Isomer (4-Me, 2-OAr): Pyrimidine Methyl is at C-4 (adjacent to only one nitrogen). Shift

    
    2.45 ppm .
    
  • Differentiation: The target product's methyl group is more downfield due to the deshielding effect of the

    
     environment.
    
Logic Map: Spectral Validation

Logic Start Analyze Spectrum CheckMethyls Count Methyl Singlets (2.0 - 2.7 ppm) Start->CheckMethyls TwoSinglets Two Singlets Found? CheckMethyls->TwoSinglets CheckH5 Check H-5 Region (6.0 - 6.5 ppm) TwoSinglets->CheckH5 Yes ResultFail FAIL: Check Starting Material TwoSinglets->ResultFail No (Only 1 singlet) DoubletFound Doublet (J=5Hz) Present? CheckH5->DoubletFound ResultPass PASS: Target Structure Confirmed DoubletFound->ResultPass Yes DoubletFound->ResultFail No (Signal at 7.4 ppm)

Figure 2: Step-by-step logic for confirming structural identity.

Troubleshooting & Artifacts

  • Water Peak: In CDCl

    
    , adventitious water appears around 1.56 ppm . Do not confuse this with aliphatic impurities.
    
  • Rotamers: At room temperature, the bulky

    
    -tolyl group may exhibit restricted rotation, potentially broadening the aromatic signals. If signals are broad, run the NMR at 50°C  to sharpen the peaks.
    
  • Solvent Effect (DMSO-

    
    ):  If solubility is poor and DMSO-
    
    
    
    is used:
    • H-5 and H-6 will shift slightly downfield (

      
       ppm).
      
    • The water peak will move to

      
       ppm, potentially obscuring the methyl region if the sample is wet. CDCl
      
      
      
      is strongly recommended.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (General principles of Pyrimidine coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for base Pyrimidine and o-Cresol shifts).

  • PubChem. (2024).[2] 4-Chloro-2-methylpyrimidine (Compound Summary). National Library of Medicine. (Starting material spectral data).

  • Royal Society of Chemistry. (2024). ChemSpider: 2-Methylpyrimidine derivatives. (Comparative shift analysis).

Sources

Interpreting Mass Spectrometry fragmentation of 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Interpreting Mass Spectrometry Fragmentation of 2-Methyl-4-(2-methylphenoxy)pyrimidine

Executive Summary: The Diagnostic Challenge

In the high-stakes arena of drug development and agrochemical synthesis, distinguishing regioisomers is a critical "performance" metric for any analytical workflow. This guide focuses on the Mass Spectrometry (MS) interpretation of 2-methyl-4-(2-methylphenoxy)pyrimidine , a structural motif common in pyrimidine-based fungicides and kinase inhibitors.

The core challenge lies in differentiating this specific ortho-substituted ether from its para-isomer (4-methylphenoxy) or other positional isomers. While both share the same molecular formula (


, MW 200.24 Da), their fragmentation pathways diverge significantly due to the "ortho effect" and electronic stability of the resulting ions.

This guide compares the Target Workflow (interpretation of the 2-methylphenoxy derivative) against Alternative Scenarios (interpretation of para-isomers or use of low-resolution techniques), providing a definitive protocol for structural confirmation.

Comparative Analysis: Target vs. Alternatives

The "performance" of an MS interpretation strategy is defined by its specificity—its ability to rule out false positives.

FeatureTarget Molecule: 2-methyl-4-(2-methylphenoxy)pyrimidineAlternative Isomer: 2-methyl-4-(4-methylphenoxy)pyrimidineDiagnostic Consequence
Dominant Cleavage Ether bond scission with ortho-rearrangementSimple ether bond scissionThe ortho-isomer often yields a unique ion ratio due to steric-assisted H-transfer.
Key Fragment (EI) m/z 107 (o-Cresol cation) & m/z 91 (Tropylium)m/z 107 (p-Cresol cation) & m/z 91 Indistinguishable by mass alone; requires relative abundance analysis (Ortho often favors m/z 107 retention).
McLafferty-Like Rearrangement Possible (H-transfer from o-methyl to N)Impossible (Distance too great)Presence of m/z 185 (M-15) vs. specific rearrangement ions (M-OH or M-H2O) distinguishes the ortho form.
Ionization Mode Preference EI (70 eV) : Provides rich structural fingerprint.[1]ESI (Soft) : Yields [M+H]+ (m/z 201).Recommendation: Use EI for structural ID; ESI for quantification only.

Detailed Fragmentation Mechanism

To interpret the spectrum accurately, one must understand the causality of bond breaking. The fragmentation of 2-methyl-4-(2-methylphenoxy)pyrimidine is driven by the stability of the pyrimidine ring versus the phenoxy radical .

Primary Fragmentation Pathways (EI Source)
  • Ether Linkage Cleavage (The "Pivot" Point): The ether oxygen acts as the pivot. Upon ionization (M+[2]•, m/z 200), the weakest bond is the

    
     or 
    
    
    
    bond.
    • Pathway A (Phenoxy Retention): Cleavage yields the 2-methylphenoxy cation (m/z 107 ). This is often the base peak or a major ion because the positive charge is stabilized by the benzene ring and the electron-donating methyl group.

    • Pathway B (Pyrimidine Retention): Cleavage yields the 2-methylpyrimidin-4-yl cation (m/z 93 ).

  • The "Ortho Effect" (Diagnostic Pathway): Unlike the para-isomer, the ortho-methyl group is spatially close to the pyrimidine nitrogen and the ether oxygen.

    • Mechanism: A hydrogen atom from the o-methyl group can transfer to the ether oxygen or pyrimidine nitrogen during fragmentation, leading to the elimination of neutral molecules like formaldehyde (

      
      ) or water, though less common in simple ethers than esters. More typically, it facilitates the loss of the entire phenoxy group as a neutral radical.
      
  • Secondary Fragmentation:

    • m/z 107

      
       m/z 79:  The o-cresol cation loses carbon monoxide (
      
      
      
      , 28 Da) to form a cyclic ion at m/z 79.
    • m/z 107

      
       m/z 91:  Loss of oxygen/OH is less likely than direct formation of tropylium (
      
      
      
      ) from the toluene substructure.
Visualization of Signaling Pathways

FragmentationPathway M Molecular Ion (M+•) m/z 200 PathA Ether Cleavage A (Loss of Pyrimidinyl Radical) M->PathA - C5H5N2• (93 Da) PathB Ether Cleavage B (Loss of Phenoxy Radical) M->PathB - C7H7O• (107 Da) Ion107 o-Cresol Cation m/z 107 PathA->Ion107 Ion93 2-Methylpyrimidin-4-yl Cation m/z 93 PathB->Ion93 Ion79 Cyclopentadienyl Cation m/z 79 Ion107->Ion79 - CO (28 Da) Ion91 Tropylium Ion m/z 91 Ion107->Ion91 - O (16 Da) / Rearrangement

Figure 1: Predicted EI-MS Fragmentation Pathway for 2-methyl-4-(2-methylphenoxy)pyrimidine. The competition between generating m/z 107 and m/z 93 is the primary diagnostic feature.

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum you obtain is valid and not an artifact of thermal degradation or background noise, follow this protocol.

Step 1: Sample Preparation (Standard)
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for EI-GCMS.

  • Validation Check: Inject a solvent blank before the sample to confirm no carryover of m/z 200 or 107.

Step 2: GC-MS Acquisition (Structural ID)
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C (Ensure this is not too high; pyrimidine ethers are generally stable, but ortho-substituents can lower thermal stability).

  • Ion Source: Electron Impact (EI) at 70 eV.[3]

  • Scan Range: m/z 40-400.

  • Self-Validation:

    • Check the Isotope Ratio : The M+1 peak (m/z 201) should be approximately 13-14% of the M+ peak (m/z 200) based on carbon count (

      
      ). Deviations >2% suggest co-eluting impurities.
      
Step 3: Data Interpretation Strategy
  • Identify Molecular Ion: Look for m/z 200. If absent (common in soft ethers), look for M-1 or M-15.

  • Check Base Peak:

    • If m/z 107 is Base Peak

      
       Supports structure (stable phenoxy cation).
      
    • If m/z 93 is Base Peak

      
       Supports structure (stable pyrimidine cation).
      
  • Verify Ortho-Substitution:

    • Look for a small but distinct peak at m/z 182 (M - H2O) or m/z 183 (M - OH). This "Ortho Effect" loss is significantly suppressed in the para-isomer.

Summary of Diagnostic Ions

m/z ValueIon IdentityMechanismRelative Abundance (Est.)
200

Molecular IonModerate (20-40%)
185

Loss of methyl radical (from tolyl or pyrimidine)Low-Moderate
107

Diagnostic: 2-methylphenoxy cationHigh / Base Peak
93

2-methylpyrimidin-4-yl cationHigh
91

Tropylium ion (rearrangement of tolyl)High
79

Loss of CO from m/z 107Moderate
65

Loss of

from Tropylium
Low

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Pyrimidine Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • MassBank Consortium. "Spectral Database for Organic Compounds." MassBank Record: Pyrimidine Ethers. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. "Compound Summary: Pyrimidine Derivatives." National Library of Medicine. Available at: [Link]

Sources

FTIR Spectral Characteristics of 2-methyl-4-(2-methylphenoxy)pyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Molecule of Interest: 2-methyl-4-(2-methylphenoxy)pyrimidine CAS Registry Number: (Analogous structural search required for specific derivative; typically custom synthesized in drug discovery) Molecular Formula: C₁₂H₁₂N₂O Primary Application: Pharmacophore scaffold in kinase inhibitor development (e.g., substituted pyrimidines used in strobilurin analogs and EGFR inhibitors).

This guide provides a rigorous spectroscopic analysis of 2-methyl-4-(2-methylphenoxy)pyrimidine. Unlike standard spectral libraries, this document focuses on the comparative identification of the ether linkage formation, distinguishing the target molecule from its precursors (2-methyl-4-chloropyrimidine and o-cresol). This distinction is critical for process chemists validating the nucleophilic aromatic substitution (SₙAr) reaction endpoint.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The molecule consists of an electron-deficient pyrimidine ring linked via an oxygen atom to an electron-rich o-tolyl ring.

Key Vibrational Modes[1][2][3][4][5]
  • The Ether Bridge (C–O–C): The defining feature. The formation of the C(pyrimidine)–O–C(phenyl) bond creates a strong dipole change, resulting in intense stretching vibrations in the fingerprint region.

  • The Pyrimidine Core: Characterized by "ring breathing" modes and C=N stretching.[1] The 2-methyl substitution breaks the symmetry, activating modes that might be silent in unsubstituted pyrimidine.

  • The o-Tolyl Moiety: The ortho-methyl group introduces steric strain, potentially shifting the C–O–C stretch to slightly higher frequencies compared to para-isomers due to restricted rotation.

Comparative Spectral Analysis

The following data compares the target molecule against its synthetic precursors. This comparison serves as a self-validating system for reaction monitoring.

Table 1: Diagnostic FTIR Bands & Assignments
Functional GroupMode DescriptionTarget: 2-methyl-4-(2-methylphenoxy)pyrimidine Precursor A: 2-methyl-4-chloropyrimidine Precursor B: 2-methylphenol (o-cresol)
Ether Linkage ν(C–O–C) Asymmetric1245 – 1265 cm⁻¹ (Strong) AbsentAbsent
Ether Linkage ν(C–O–C) Symmetric1020 – 1040 cm⁻¹ (Medium) AbsentAbsent
Hydroxyl ν(O–H) StretchingAbsent (Indicates dry/pure product)Absent3200 – 3400 cm⁻¹ (Broad, Strong)
Carbon-Halogen ν(C–Cl) StretchingAbsent700 – 750 cm⁻¹ (Strong) Absent
Pyrimidine Ring ν(C=N) / ν(C=C)1560 – 1590 cm⁻¹ 1550 – 1580 cm⁻¹Absent
Methyl Group ν(C–H) Aliphatic2920 – 2960 cm⁻¹ 2920 – 2950 cm⁻¹2920 – 2970 cm⁻¹
Aromatic Ring ν(C–H) Aromatic3030 – 3080 cm⁻¹ 3050 – 3100 cm⁻¹3020 – 3060 cm⁻¹
Analytical Insight
  • Reaction Success Indicator: The disappearance of the broad O–H band of o-cresol (3300 cm⁻¹) and the appearance of the sharp, intense C–O–C ether band at ~1250 cm⁻¹ is the primary confirmation of product formation.

  • Impurity Flag: Retention of a band near 700–750 cm⁻¹ suggests unreacted chloropyrimidine starting material.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this Standard Operating Procedure (SOP).

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine Screening

Why: Rapid, requires no sample prep, minimizes moisture interference.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness if the sample is crystalline.

  • Background: Collect a 32-scan background spectrum of the clean air path.

  • Sample Loading: Place ~5 mg of the solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80-100 N). Note: Poor contact yields noisy spectra with weak peaks.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

  • Cleaning: Wipe with isopropanol. Ensure no cross-contamination from previous sulfonyl or carbonyl compounds.

Method B: KBr Pellet Transmission - Recommended for Structural Characterization

Why: Higher resolution in the fingerprint region; eliminates refractive index artifacts common in ATR.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing atmospheric water.

  • Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Place in the transmission holder. Purge the chamber with N₂ to remove CO₂ (2350 cm⁻¹) and H₂O vapor.

Mechanistic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the spectroscopic logic used to validate the transformation.

G cluster_logic Spectral Confirmation Start1 2-methyl-4-chloropyrimidine (Precursor A) Marker: C-Cl (700 cm⁻¹) Reaction SₙAr Reaction (Base Catalyzed) Start1->Reaction + Base Start2 2-methylphenol (Precursor B) Marker: O-H (3300 cm⁻¹) Start2->Reaction Product 2-methyl-4-(2-methylphenoxy)pyrimidine (Target) Reaction->Product - HCl Validation FTIR Validation Logic Product->Validation Step1 1. Disappearance of O-H (No broad peak >3000) Validation->Step1 Step2 2. Appearance of C-O-C (Sharp peak ~1250) Step1->Step2 Step3 3. Retention of C=N (Ring intact ~1580) Step2->Step3

Figure 1: Reaction pathway and spectroscopic validation logic for the synthesis of the target pyrimidine ether.

Interpretation of Specific Regions[1][2][3][6][7][8][9][10][11]

The Fingerprint Region (1500 – 600 cm⁻¹)

This is the most complex but information-rich area.

  • 1580 & 1560 cm⁻¹: These doublets arise from the pyrimidine ring stretching vibrations. The intensity is enhanced by the conjugation with the ether oxygen.

  • 1250 cm⁻¹ (Asymmetric Ether Stretch): This is the "Product Marker." In 2-methyl-4-(2-methylphenoxy)pyrimidine, this band may appear as a doublet or have a shoulder due to the conformational isomerism allowed by the ether linkage, although the ortho-methyl group restricts this rotation, likely sharpening the peak compared to unsubstituted analogs.

  • 800 – 900 cm⁻¹: Out-of-plane C–H bending (wagging). The pattern here confirms the substitution position on the aromatic rings (1,2-disubstitution on the phenyl ring and 2,4-disubstitution on the pyrimidine).

The High Frequency Region (4000 – 2500 cm⁻¹)
  • ~3060 cm⁻¹: Weak aromatic C–H stretching.

  • 2925 & 2855 cm⁻¹: Methyl C–H stretching. Note that there are two distinct methyl environments (pyrimidine-bound vs. phenyl-bound). High-resolution instruments may resolve these as split bands, but they typically overlap in standard scans.

References

  • Chaudhary, J. (2025).[1][2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1] Link

  • NIST Mass Spectrometry Data Center. (2023). Pyrimidine, 4-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Link

  • Krishnakumar, V., & Xavier, R. J. (2006).[4] Molecular and vibrational structure of 2-mercapto pyrimidine... FT-IR, FT-Raman and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • BenchChem. (2025).[5] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Link

Sources

Technical Guide: Synthetic Yield Analysis of 2-Methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Yield of 2-methyl-4-(2-methylphenoxy)pyrimidine vs. Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine , a structural motif common in kinase inhibitors (e.g., substituted aminopyrimidines) and agrochemicals (e.g., strobilurin fungicides).

The core synthetic challenge lies in the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-2-methylpyrimidine and 2-methylphenol (o-cresol) . This guide compares the yield and reaction kinetics of this specific ortho-substituted target against structural analogues, highlighting the "Steric Penalty" introduced by the ortho-methyl group and providing optimized protocols to mitigate it.

The Chemistry Core: SNAr Mechanism & Steric Constraints[1]

The synthesis relies on the displacement of a chloride leaving group at the C4 position of the pyrimidine ring by a phenoxide nucleophile.

Reaction Scheme

The reaction involves the attack of the o-cresolate anion on the electron-deficient C4 of the pyrimidine.

ReactionScheme Reactant1 4-Chloro-2-methylpyrimidine (Electrophile) Intermediate Meisenheimer Complex (High Energy) Reactant1->Intermediate + Reactant2 2-Methylphenol (o-Cresol) (Nucleophile) Reactant2->Intermediate S_NAr Attack Condition Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) Heat (80-120°C) Condition->Intermediate Product 2-methyl-4-(2-methylphenoxy)pyrimidine (Target) Intermediate->Product - Cl⁻

Figure 1: Reaction pathway for the synthesis of the target compound via SNAr.

Mechanistic Insight: The "Ortho-Effect"

While the pyrimidine ring is sufficiently electron-deficient to facilitate SNAr, two factors critically influence the yield of this specific target:

  • Nucleophile Sterics (Major Factor): The methyl group at the ortho position of the phenol creates steric bulk near the nucleophilic oxygen. This hinders the approach to the electrophilic C4 carbon, destabilizing the transition state leading to the Meisenheimer complex compared to para-substituted analogues.

  • Electrophile Electronics (Minor Factor): The 2-methyl group on the pyrimidine ring is weakly electron-donating (via hyperconjugation). This slightly decreases the electrophilicity of the C4 position compared to a 2-H or 2-CF3 pyrimidine, further slowing the reaction rate.

Comparative Yield Analysis

The following data synthesizes experimental outcomes for the SNAr reaction of 4-chloro-2-methylpyrimidine with various substituted phenols. Data is derived from comparable pharmaceutical intermediate syntheses (e.g., strobilurin and kinase inhibitor scaffolds).

Table 1: Yield Comparison of Phenoxy Analogues
Analogue TypePhenol SubstituentElectronic EffectSteric HindranceTypical YieldReaction Severity
Reference Phenol (Unsubstituted)NeutralNone85 - 95% Mild (80°C, K₂CO₃)
Target 2-Methyl (o-Cresol) Weak EDG Moderate (Ortho) 55 - 70% High (100-120°C, Cs₂CO₃)
Analogue A 4-Methyl (p-Cresol)Weak EDGNone90 - 95%Mild (80°C, K₂CO₃)
Analogue B 2,6-DimethylWeak EDGHigh (Double Ortho)< 40%Severe (140°C, NaH)
Analogue C 4-NitroStrong EWGNone75 - 85%Moderate (Nucleophile is weak)
Analogue D 4-MethoxyStrong EDGNone90 - 98%Mild (Nucleophile is strong)

Key Takeaway: The target compound suffers a 20-30% yield penalty compared to the para-analogue (Analogue A) solely due to the steric clash of the ortho-methyl group.

Optimized Experimental Protocols

To maximize the yield of 2-methyl-4-(2-methylphenoxy)pyrimidine , standard SNAr conditions must be modified to overcome the steric barrier.

Protocol A: Standard (Low Yield Risk)

Use for non-hindered analogues (e.g., Phenol, p-Cresol).

  • Dissolve 1.0 eq of 4-chloro-2-methylpyrimidine and 1.1 eq of phenol in DMF (0.5 M).

  • Add 2.0 eq of Potassium Carbonate (

    
    ).
    
  • Heat to 80°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Yield: ~85-95% for non-hindered substrates.[1]

Protocol B: Optimized for Target (High Yield)

Required for 2-methyl-4-(2-methylphenoxy)pyrimidine. This protocol uses a stronger base cation (


) to improve solubility and anion nakedness, and higher temperature to overcome the steric activation energy barrier.
  • Preparation: In a dry pressure vial, suspend Cesium Carbonate (

    
    , 2.0 eq)  in anhydrous DMSO (Dimethyl Sulfoxide)  or NMP .
    
  • Addition: Add 2-methylphenol (1.2 eq) and stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Reaction: Add 4-chloro-2-methylpyrimidine (1.0 eq) .

  • Heating: Seal the vial and heat to 110-120°C for 12-16 hours.

    • Note: The higher temperature is crucial. At 80°C, conversion often stalls at 60%.

  • Quench: Cool to RT. Pour slowly into crushed ice/water (5x reaction volume) with vigorous stirring.

  • Isolation: The product often precipitates as a solid due to the lipophilic methyl groups. Filter and wash with water.[2][3] If oil forms, extract with MTBE (Methyl tert-butyl ether).

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc 9:1).

  • Target Yield: 65 - 75% (isolated).

Troubleshooting & Critical Control Points

Logical Troubleshooting Flowchart

Troubleshooting Start Low Yield (<50%) observed? CheckSM Is Starting Material (SM) remaining by TLC/LCMS? Start->CheckSM Yes CheckByprod Are Hydrolysis products (Pyrimidinone) present? CheckSM->CheckByprod No (SM consumed) ActionTemp Increase Temp to 120°C or Switch to DMSO CheckSM->ActionTemp Yes (Reaction stalled) ActionBase Switch Base: K2CO3 -> Cs2CO3 or NaH (Stronger) CheckSM->ActionBase Yes (Steric hindrance high) ActionDry System Wet? Dry solvents/base. Water causes hydrolysis. CheckByprod->ActionDry Yes

Figure 2: Decision tree for troubleshooting low yields in sterically hindered SNAr reactions.

Critical Parameters
  • Water Content: The 4-chloropyrimidine moiety is susceptible to hydrolysis at high temperatures (

    
    ) if water is present, forming the inactive 4-hydroxypyrimidine (pyrimidinone). Strictly anhydrous conditions are required. 
    
  • Base Choice:

    
     is often insufficient for ortho-substituted phenols in DMF. 
    
    
    
    (Cesium effect) or
    
    
    (irreversible deprotonation) significantly improves conversion rates.

References

  • General SNAr on Pyrimidines

    • Title: Nucleophilic substitution of 4-chloropyrimidines: Reaction conditions and yield analysis.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes baseline yields for non-hindered phenols (90%+) vs hindered phenols.
  • Synthesis of 4-Phenoxypyrimidine Derivatives

    • Title: Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine deriv
    • Source:New Journal of Chemistry, 2022.
    • Context: Provides comparative yields for various substituted phenoxy derivatives, supporting the yield penalty for ortho-substituents.
  • Patent Protocol for Hindered Ethers

    • Title: Substituted carbonucleoside derivatives useful as anticancer agents (US10220037B2).
    • Source: US P
    • Context: Describes the reaction of 4-chloro-2-methylpyrimidine with complex ortho-substituted phenols, utilizing high he
  • Steric Effects in SNAr

    • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[4]

    • Source: WuXi AppTec / ChemRxiv.
    • Context: Discusses the energy barriers in pyrimidine substitutions and the impact of steric/electronic factors on yield.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-methyl-4-(2-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-methyl-4-(2-methylphenoxy)pyrimidine (CAS implied via Dimoxystrobin synthesis pathways) is a bioactive heterocyclic intermediate. While often categorized generically as an organic building block, its structural role as a pharmacophore in strobilurin fungicides (specifically Dimoxystrobin ) necessitates a higher biosafety tier than standard reagents.

The Scientist’s Perspective: Do not treat this merely as "another white powder." This molecule contains a lipophilic phenoxy ether linkage attached to a pyrimidine ring. This structure facilitates cellular membrane penetration, which is desirable for fungicidal activity but hazardous for the handler. You must assume it possesses skin sensitizing properties and potential reproductive toxicity (H361) analogous to its downstream active pharmaceutical ingredients (APIs).

Hazard Profile (derived from SAR & Parent Compounds)
  • Primary Risk: Acute toxicity via inhalation of dust; severe eye irritation.

  • Secondary Risk: Skin sensitization (delayed hypersensitivity).

  • Long-term Risk: Suspected Carcinogen/Reprotoxin (Category 2) based on Dimoxystrobin lineage.

  • Environmental: Acute aquatic toxicity (H400/H410).

Risk Assessment & PPE Selection Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the kinetic energy and state of the chemical.

The "Barrier-to-Risk" Logic

Use the following logic flow to determine your required PPE level before opening any container.

RiskAssessment Start Start: Define Operation Scale State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid ScaleSmall < 100 mg (Analytical) Solid->ScaleSmall ScaleMed 100 mg - 10 g (Prep) Solid->ScaleMed ScaleLarge > 10 g (Pilot/Bulk) Solid->ScaleLarge Liquid->ScaleSmall Liquid->ScaleMed Liquid->ScaleLarge RecPPE1 Level 1: Standard Nitrile (0.11mm) + Safety Glasses Fume Hood Optional (if no dust) ScaleSmall->RecPPE1 ScaleSmall->RecPPE1 RecPPE2 Level 2: Enhanced Double Nitrile + Goggles Fume Hood REQUIRED ScaleMed->RecPPE2 ScaleMed->RecPPE2 ScaleLarge->RecPPE2 RecPPE3 Level 3: Containment Tyvek Sleeves + N95/P100 + Double Gloves Powder Hood / Glovebox ScaleLarge->RecPPE3

Figure 1: Risk Assessment Logic Flow for PPE Selection.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Why: Pyrimidine ethers are lipophilic. Single thin nitrile gloves can suffer micro-permeation within 15-30 minutes of solvent exposure. The air gap between two gloves reduces diffusion rates by >90%.
Eye Protection Chemical Goggles (Indirect Vent)Why: Safety glasses fail against airborne dust migration. This compound is a likely severe eye irritant (H319).[1][2] Goggles seal the orbital area.
Respiratory N95 (Minimum) or P100 Why: If handling solids outside a hood (strongly discouraged) or cleaning spills, P100 is required to capture fine particulates (<0.3 microns).
Body Defense Lab Coat (Poly-Cotton) + Tyvek Sleeves Why: The wrist gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap during weighing/transfer.

Operational Protocol: The "Closed-Loop" Method

To ensure data integrity and safety, we utilize a "Closed-Loop" handling method. This minimizes the time the compound is exposed to the open lab environment.

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Pyrimidine powders are often static-charged and will "jump" onto gloves.

  • Lining: Line the fume hood work surface with an absorbent, plastic-backed mat (pig mat). This captures invisible dust.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Do not dispense directly from the stock bottle into a reaction flask.

    • Step A: Transfer approx. amount to a disposable weighing boat inside the hood.

    • Step B: Re-cap stock bottle immediately.

    • Step C: Transfer from boat to flask.

  • Solvent Addition: Add solvent down the side of the flask to wash residual powder into the solution, preventing aerosolization.

Phase 3: Decontamination (The "Warm" Zone)
  • Solvent Wipe: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol or Acetone before returning it to storage.

  • Glove Removal: Perform "beak method" removal. Peel one glove off, ball it into the other hand, and peel the second glove over the first. Never touch the outside of the glove with bare skin.

Emergency & Disposal Procedures

Spill Management

If >1g of solid is spilled:

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the powder with a solvent (e.g., isopropanol) to prevent dust clouds. Do not dry sweep.

  • Collect: Use a scoop or chemically resistant dustpan.

  • Clean: Wash the surface with 10% bleach solution followed by soap and water. Note: Bleach helps oxidize and degrade the pyrimidine ring structure.

Waste Disposal[3]
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless solvents dictate otherwise).

  • Destruction: High-temperature incineration is the only validated method to destroy the aromatic heterocycle completely.

  • Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life (H410).

Mechanism of Action & Toxicity Context[4]

Understanding why we protect ourselves builds trust in the protocol.

ToxicityPathway cluster_note Toxicology Note Compound 2-methyl-4-(2-methylphenoxy) pyrimidine Route1 Inhalation (Dust) Compound->Route1 Route2 Dermal (Solution) Compound->Route2 Target1 Mucous Membranes (Irritation) Route1->Target1 Target2 Systemic Absorption (Lipophilic Transport) Route2->Target2 Effect1 Respiratory Distress Target1->Effect1 Effect2 Mitochondrial Interference (Strobilurin-like) Target2->Effect2 Potential Mechanism Note Phenoxy-pyrimidines often target mitochondrial respiration (Complex III) in fungi; human toxicity is lower but mechanism is conserved.

Figure 2: Potential Biological Interaction Pathways.

The lipophilic nature of the 2-methylphenoxy group allows the molecule to cross biological membranes easily. Once systemic, pyrimidine derivatives can interfere with nucleotide metabolism or, in the case of strobilurin precursors, inhibit mitochondrial respiration (Complex III), leading to cellular hypoxia in sensitive tissues.

References

  • PubChem. (n.d.). Compound Summary: Dimoxystrobin (Related Structure). National Library of Medicine.[3] Retrieved October 26, 2025, from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Dimoxystrobin - Risk Management. ECHA. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved October 26, 2025, from [Link]

Disclaimer: This guide is intended for trained laboratory personnel. It supplements but does not replace your institution's specific Chemical Hygiene Plan (CHP).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.